Product packaging for BMS-1166(Cat. No.:)

BMS-1166

Katalognummer: B606214
Molekulargewicht: 641.1 g/mol
InChI-Schlüssel: QBXVXKRWOVBUDB-GRKNLSHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

BMS 1166 is an inhibitor of the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 1.4 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with CHO cells expressing PD-L1 (EC50 = 276 nM in a reporter assay).>BMS-1166 is a potent PD-1/PD-L1 interaction inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H33ClN2O7 B606214 BMS-1166

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVXKRWOVBUDB-GRKNLSHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BMS-1166 mechanism of action on T-cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of BMS-1166 on T-Cells

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] In the tumor microenvironment, cancer cells often overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1][2] this compound is a small-molecule inhibitor of the PD-1/PD-L1 interaction that has demonstrated the potential to restore anti-tumor immunity.[3][4][5] This technical guide provides a detailed overview of the multifaceted mechanism of action of this compound on T-cells, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action of this compound

This compound employs a dual mechanism to counteract the immunosuppressive effects of the PD-1/PD-L1 axis. It not only directly blocks the interaction between PD-1 and PD-L1 but also uniquely interferes with the maturation and cell surface expression of PD-L1.

Direct Inhibition of the PD-1/PD-L1 Interaction

This compound binds to PD-L1, inducing conformational changes that prevent its engagement with PD-1 on T-cells.[3][6] This direct blockade alleviates the inhibitory signal transduced through PD-1, thereby restoring T-cell receptor (TCR) signaling and subsequent T-cell activation.[3][5] Structural studies have revealed that this compound and related compounds induce the dimerization of PD-L1 molecules, which is a likely mode of this inhibition.[6]

Interference with PD-L1 Glycosylation and Trafficking

A distinctive mechanism of this compound is its ability to disrupt the post-translational modification of PD-L1.[1][2][7][] Specifically, this compound partially and specifically inhibits the N-glycosylation of PD-L1.[1][7] The proper glycosylation of PD-L1 is essential for its stability and transport to the cell surface.[7][9] By interfering with this process, this compound blocks the export of the under-glycosylated form of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][7][] This leads to the accumulation of immature PD-L1 in the ER and a reduction in its surface expression on tumor cells, further diminishing its capacity to engage with PD-1 on T-cells.[1][2]

Quantitative Data

The potency of this compound has been quantified in various assays. The following table summarizes key quantitative data.

ParameterValueAssay SystemReference
IC50 1.4 nMHomogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 binding assay[6]
IC50 28.77 µMCytotoxicity in MDA-MB-231 human breast cancer cells[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by this compound and the logical flow of its mechanism of action.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 TCell_Exhaustion T-Cell Exhaustion PD1->TCell_Exhaustion TCR TCR TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->TCell_Activation Activates PDL1 PD-L1 PDL1->PD1 Inhibitory Signal ER Endoplasmic Reticulum Golgi Golgi ER->Golgi PD-L1 Trafficking PDL1_immature Under-glycosylated PD-L1 Golgi->PDL1 Maturation & Surface Expression PDL1_immature->ER Accumulation BMS1166 This compound BMS1166->PDL1 Blocks Interaction BMS1166->ER Blocks Export

Caption: PD-1/PD-L1 signaling pathway and points of intervention by this compound.

MOA_Logic BMS1166 This compound Block_Interaction Blocks PD-1/PD-L1 Interaction BMS1166->Block_Interaction Inhibit_Glycosylation Inhibits PD-L1 Glycosylation & ER Export BMS1166->Inhibit_Glycosylation Restore_TCR_Signal Restores TCR Signaling Block_Interaction->Restore_TCR_Signal Reduce_Surface_PDL1 Reduced Cell Surface PD-L1 Inhibit_Glycosylation->Reduce_Surface_PDL1 Reduce_Surface_PDL1->Restore_TCR_Signal Restore_TCell_Function Restoration of T-Cell Function Restore_TCR_Signal->Restore_TCell_Function

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

The following are descriptions of key experimental methodologies used to elucidate the mechanism of action of this compound.

T-Cell Activation Luciferase Reporter Assay

This assay is used to functionally confirm that this compound can block PD-1/PD-L1 signaling and activate T-cells.[1]

  • Cell Lines:

    • Effector Cells: Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element (Jurkat/PD-1/NFAT-luc).[1][3]

    • Target Cells: PC9 or MDA-MB-231 cells engineered to express PD-L1.[1][2]

  • Protocol:

    • The Jurkat/PD-1/NFAT-luc effector cells are stimulated with a combination of a calcium ionophore (e.g., Ionomycin) and a diacylglycerol analog (e.g., TPA), which mimics TCR and CD28 stimulation.[1]

    • To assess PD-L1 mediated inhibition, the stimulated effector cells are co-cultured with the PD-L1 expressing target cells.

    • To test the effect of this compound, the co-culture is treated with the compound (e.g., 10 µM).[1]

    • After a defined incubation period (e.g., 12-17 hours), the cells are lysed, and luciferase activity is measured.[1]

  • Endpoint: An increase in luciferase activity in the presence of this compound indicates a restoration of T-cell activation that was suppressed by the PD-1/PD-L1 interaction.[1][2]

Experimental_Workflow start Start prep_cells Prepare Jurkat/PD-1/NFAT-luc and PC9/PD-L1 cells start->prep_cells coculture Co-culture cells with Ionomycin + TPA prep_cells->coculture add_bms Add this compound or DMSO (control) coculture->add_bms incubate Incubate for 12-17 hours add_bms->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure end End measure->end

Caption: Workflow for a T-cell activation luciferase reporter assay.

Analysis of PD-L1 Glycosylation and Subcellular Localization

These methods are employed to investigate the effect of this compound on PD-L1 maturation and trafficking.[1]

  • Western Blotting:

    • Cell lysates from tumor cells treated with or without this compound are subjected to SDS-PAGE and Western blotting using an anti-PD-L1 antibody.

    • An under-glycosylated form of PD-L1 will appear as a lower molecular weight band in this compound treated cells.[1]

  • Lectin Binding Assay and Glycosidase Digestion:

    • These assays are used to confirm changes in the glycosylation status of PD-L1.

  • Immunocytochemical Staining:

    • Tumor cells are treated with this compound, then fixed, permeabilized, and stained with antibodies against PD-L1 and markers for the ER (e.g., Calnexin) and Golgi.

    • Confocal microscopy is used to visualize the subcellular localization of PD-L1. Increased co-localization of PD-L1 with the ER marker in this compound treated cells indicates retention in the ER.[1]

T-Cell Apoptosis Assay

This assay assesses the ability of this compound to protect T-cells from PD-L1-induced apoptosis.[2]

  • Protocol:

    • Jurkat T-cells are co-cultured with IFN-γ-stimulated MDA-MB-231 cells (to upregulate PD-L1).

    • The co-culture is treated with this compound.

    • After incubation, T-cell apoptosis is measured, for example, by flow cytometry using Annexin V and Propidium Iodide staining.

  • Endpoint: A reduction in T-cell apoptosis in the presence of this compound demonstrates its ability to block the PD-1/PD-L1 death signal.[2]

Conclusion

This compound presents a sophisticated mechanism of action against the PD-1/PD-L1 immune checkpoint. By not only physically obstructing the PD-1/PD-L1 interaction but also by preventing the maturation and cell surface expression of PD-L1, this compound effectively dismantles this key axis of tumor-induced immunosuppression. This dual action restores the function of exhausted T-cells, enhancing their ability to mount an effective anti-tumor immune response. The experimental methodologies outlined provide a robust framework for the continued investigation and development of small-molecule inhibitors targeting this critical pathway in cancer immunotherapy.

References

Technical Guide: BMS-1166 Binding Affinity to Human PD-L1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BMS-1166, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The document details quantitative binding data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent inhibitor of the PD-1/PD-L1 interaction.[1][2] Its binding affinity has been characterized using various biophysical and cell-based assays, yielding a range of values that reflect the different experimental conditions and methodologies employed. The quantitative data are summarized in the table below for direct comparison.

ParameterValueAssay MethodSource
IC50 1.4 nMHomogeneous Time-Resolved Fluorescence (HTRF)[1][3][4]
IC50 85.4 nMSurface Plasmon Resonance (SPR)[5]
EC50 ~300-400 nMNFAT Reporter Co-culture Assay[6][7]
KD 5.7 x 10-9 M (5.7 nM)Surface Plasmon Resonance (SPR)[8]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary significantly between purely biochemical assays (like HTRF) and more complex cell-based systems, which better reflect the physiological environment but also introduce more variables.[5][9]

Mechanism of Action

This compound inhibits the PD-1/PD-L1 checkpoint through a multi-faceted mechanism. While initially developed as a direct inhibitor of the protein-protein interaction, further studies have revealed a more complex mode of action.

  • Induction of PD-L1 Dimerization : Structural and biophysical studies, including NMR analysis, show that this compound binds to the PD-1-interacting surface of PD-L1.[3][10] This binding forces a conformational change in PD-L1, promoting its dimerization.[4][6] The resulting PD-L1 dimer occludes the binding site for PD-1, thereby inhibiting the formation of the PD-1/PD-L1 complex.[11]

  • Inhibition of PD-L1 Glycosylation and Trafficking : A key cellular mechanism of this compound involves the disruption of PD-L1 maturation.[3] It specifically affects the N-glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[12][] This leads to the accumulation of an under-glycosylated form of PD-L1 in the ER, preventing its expression on the cell surface where it would interact with PD-1 on T-cells.[3][12]

cluster_TumorCell Tumor Cell cluster_TCell T-Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport & Glycosylation PDL1_Surface PD-L1 on Cell Surface Golgi->PDL1_Surface Trafficking PD1 PD-1 PDL1_Surface->PD1 Binding PDL1_immature PD-L1 (under-glycosylated) TCell_Exhaustion T-Cell Exhaustion PD1->TCell_Exhaustion Inhibitory Signal BMS1166 This compound BMS1166->ER Blocks ER Export

Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of this compound.

Experimental Protocols

The binding affinity and inhibitory potential of this compound have been determined using several key experimental techniques. Detailed methodologies for the most cited assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a proximity-based biochemical assay used to measure the direct binding between PD-1 and PD-L1 in vitro.[3]

  • Principle : This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[14][15] Human PD-1 is typically conjugated to a donor (e.g., Europium cryptate) and human PD-L1 is conjugated to an acceptor (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. The presence of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.[14]

  • General Protocol :

    • Reagent Preparation : Recombinant human IgG-PD-1 and 6His-PD-L1 are prepared in an appropriate assay buffer.[14] Anti-human IgG-Tb (donor) and anti-6His-d2 (acceptor) antibodies are used to label the respective proteins.[14]

    • Compound Addition : Serial dilutions of this compound (or DMSO for control) are added to a low-volume 384-well plate.[14]

    • Incubation : PD-1 is added and pre-incubated with the compound.[14] Subsequently, a mixture of PD-L1 and the HTRF detection antibodies is added.[14]

    • Signal Reading : The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. The fluorescence is then read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.[14]

    • Data Analysis : The ratio of the two emission signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) Blockade Assay

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[5][16] This protocol describes an assay to measure the ability of this compound to block the binding of PD-L1 to immobilized PD-1.

  • Materials & Reagents :

    • Instrument : Biacore T200 or similar SPR instrument.[5]

    • Sensor Chip : CM5 sensor chip.[5]

    • Proteins : Recombinant human PD-1 and PD-L1.

    • Inhibitor : this compound dissolved in DMSO.

    • Buffers : HBS-EP+ running buffer (with 0.01% DMSO for sample preparation), amine coupling reagents (NHS, EDC), and a regeneration solution (e.g., Glycine-HCl).[5]

  • Methodology :

    • PD-1 Immobilization : Human PD-1 is covalently immobilized onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[5][17]

    • Sample Preparation : A constant concentration of human PD-L1 (e.g., 20 nM) is incubated with a range of this compound concentrations (e.g., 0 to 3125 nM).[5]

    • Binding Measurement : Each PD-L1/BMS-1166 mixture is injected over the PD-1 functionalized sensor surface. The binding response is measured in real-time and recorded in a sensorgram.[17]

    • Regeneration : Between sample injections, the sensor surface is regenerated using a pulse of a low pH solution (e.g., Glycine pH 1.5) to remove the bound PD-L1.[7]

    • Data Analysis : The binding response (in Resonance Units, RU) at equilibrium is recorded for each this compound concentration. The percentage of blockade is calculated relative to the control (0 nM this compound). These values are then plotted against the logarithm of the this compound concentration, and the data is fitted to a dose-response curve to calculate the IC50.[5]

start Start prep_chip Activate CM5 Sensor Chip (NHS/EDC) start->prep_chip immobilize Immobilize Human PD-1 via Amine Coupling prep_chip->immobilize block_surface Block Remaining Active Sites immobilize->block_surface prep_samples Prepare Samples: PD-L1 (20 nM) + This compound (0-3125 nM) block_surface->prep_samples inject Inject Sample over PD-1 Surface prep_samples->inject measure Measure Binding Response (RU) inject->measure regenerate Regenerate Surface (e.g., Glycine pH 1.5) measure->regenerate loop_decision All Concentrations Tested? regenerate->loop_decision loop_decision->inject No analyze Analyze Data: Calculate % Blockade Determine IC50 loop_decision->analyze Yes end End analyze->end

Caption: Experimental workflow for the SPR-based PD-1/PD-L1 blockade assay.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.[18] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]

  • Principle : A solution of the ligand (this compound) is titrated into a sample cell containing the macromolecule (PD-L1). The instrument measures the minute temperature changes that occur upon binding. The resulting data provides a complete thermodynamic profile of the interaction.[18]

  • General Protocol :

    • Sample Preparation : Recombinant human PD-L1 and this compound are prepared in an identical, extensively dialyzed buffer to minimize heats of dilution.[18][19] Typical starting concentrations are 5-50 µM PD-L1 in the sample cell and 50-500 µM this compound in the injection syringe.[18]

    • Experiment Setup : The instrument is set to the desired temperature. The sample cell is loaded with the PD-L1 solution, and the syringe is loaded with the this compound solution.

    • Titration : A series of small, precise injections of this compound are made into the PD-L1 solution. The heat change after each injection is measured.

    • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters KD, n, and ΔH.

References

In Vitro Characterization of BMS-1166: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1][2] This document provides an in-depth technical overview of its in vitro characterization, detailing its mechanism of action, binding kinetics, and functional effects in cellular assays. It is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

Quantitative Analysis of In Vitro Activity

The inhibitory potency and binding affinity of this compound have been quantified across various biochemical and cell-based assays. The data highlights its high affinity for PD-L1 and its effectiveness in disrupting the PD-1/PD-L1 axis.

ParameterValueAssay MethodReference
IC₅₀ (PD-1/PD-L1 Interaction)1.4 nMHomogeneous Time-Resolved Fluorescence (HTRF)[1][2][3][4]
3.78 nMHomogeneous Time-Resolved Fluorescence (HTRF)[5]
85.4 nMSurface Plasmon Resonance (SPR)[6]
276 nMCell-Based Co-culture Assay[6]
Binding Affinity (Kᴅ) (to PD-L1)5.7 nMSurface Plasmon Resonance (SPR)[7]
IC₅₀ (Cytotoxicity)28.77 µMMDA-MB-231 Breast Cancer Cells[8]

Mechanism of Action

This compound employs a multi-faceted mechanism to disrupt the PD-1/PD-L1 signaling pathway. Unlike monoclonal antibodies, its small-molecule nature allows it to interfere with PD-L1 both at the cell surface and during its intracellular processing.

2.1. Induction of PD-L1 Dimerization Structural and biochemical studies have revealed that this compound binds to the PD-1-interacting surface of PD-L1.[3] A key aspect of its mechanism is the induction of PD-L1 dimerization.[1][][10] The molecule effectively "locks" two PD-L1 monomers together, sterically hindering their ability to engage with the PD-1 receptor on T-cells.

cluster_0 Standard PD-1/PD-L1 Interaction (Immune Suppression) cluster_1 Inhibition by this compound TCell T-Cell PD1 PD-1 Receptor TumorCell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Inhibition T-Cell Inhibition PDL1->Inhibition Signal BMS This compound PDL1_dimer PD-L1 Dimer (Inactive) BMS->PDL1_dimer Induces Dimerization Blocked Interaction Blocked PDL1_dimer->Blocked PD1_2 PD-1 Receptor PD1_2->PDL1_dimer Binding Prevented

Caption: Inhibition of PD-1/PD-L1 interaction by this compound-induced dimerization.

2.2. Blockade of PD-L1 Maturation and Trafficking Further studies have uncovered a novel intracellular mechanism. This compound partially and specifically inhibits the N-glycosylation of PD-L1.[11][12] Glycosylation is a critical post-translational modification required for the proper folding, stability, and transport of PD-L1. By interfering with this process, this compound blocks the export of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, preventing its maturation and subsequent expression on the cell surface.[3][][13] This results in an observable shift in Western blot analysis, with a decrease in the higher molecular weight (mature, glycosylated) form of PD-L1 and an increase in the lower molecular weight (immature) form.[3]

cluster_pathway PD-L1 Protein Trafficking cluster_inhibition Mechanism of this compound ER Endoplasmic Reticulum (ER) (PD-L1 Synthesis & Glycosylation) Golgi Golgi Apparatus (Further Processing) ER->Golgi Transport Membrane Cell Surface (PD-L1 Expression) Golgi->Membrane Transport BMS This compound BMS->Block Blocks ER Export

Caption: this compound blocks the export of PD-L1 from the ER to the Golgi.

Experimental Protocols

The characterization of this compound relies on a suite of robust biochemical and cell-based assays.

3.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay This assay is the primary method for quantifying the direct inhibition of the PD-1/PD-L1 interaction in a cell-free system.[3]

  • Principle: The assay measures fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to PD-1 and an acceptor fluorophore (e.g., d2) conjugated to PD-L1. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, generating a FRET signal.

  • Methodology:

    • Recombinant human PD-1 and PD-L1 proteins, each tagged with a FRET partner, are incubated together.

    • Serial dilutions of this compound are added to the mixture.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

cluster_components Assay Components cluster_process Workflow cluster_outcomes Signal Interpretation PD1 PD-1 Protein (Donor Fluorophore Tag) Mix 1. Mix Components in Assay Plate PDL1 PD-L1 Protein (Acceptor Fluorophore Tag) BMS This compound (Inhibitor) Incubate 2. Incubate to Reach Equilibrium Mix->Incubate Read 3. Read HTRF Signal Incubate->Read Analyze 4. Calculate IC50 Read->Analyze NoInhibitor No Inhibitor: PD-1 binds PD-L1 => High FRET Signal WithInhibitor With this compound: Interaction Blocked => Low FRET Signal

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

3.2. Western Blotting for Glycosylation Analysis This technique is used to visually assess the impact of this compound on the post-translational modification of PD-L1.[3][12]

  • Principle: Proteins are separated by size via gel electrophoresis. The shift in the molecular weight of PD-L1 indicates changes in its glycosylation state.

  • Methodology:

    • PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with DMSO (vehicle control) or this compound for a specified time (e.g., 17 hours).[3][12]

    • Whole-cell lysates are collected. For confirmation, samples may be treated with enzymes like PNGase F (removes all N-linked glycans) or Endo H (removes only high-mannose glycans found in the ER).[3][12]

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for PD-L1, followed by a secondary antibody.

    • The resulting bands are visualized. A this compound-treated sample will show an increased intensity of the lower molecular weight band compared to the control.

3.3. T-Cell Activation Luciferase Reporter Assay This cell-based assay provides a functional readout of this compound's ability to restore T-cell activity that is suppressed by the PD-1/PD-L1 interaction.[3]

  • Principle: Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element (an indicator of T-cell activation), are used as effector cells. When T-cell signaling is activated, NFAT translocates to the nucleus and drives luciferase expression, which can be quantified.

  • Methodology:

    • PD-L1-expressing cancer cells (e.g., PC9/PD-L1) are pre-treated with DMSO or this compound.[3]

    • The engineered Jurkat/PD-1/NFAT-luc cells are co-cultured with the treated cancer cells.

    • T-cell activation is stimulated (e.g., with TPA and ionomycin).[3]

    • In the presence of functional PD-L1 (control group), the PD-1/PD-L1 interaction suppresses T-cell activation, resulting in a low luciferase signal.

    • In the presence of this compound, the PD-1/PD-L1 interaction is blocked, restoring T-cell activation and leading to a high luciferase signal.[3]

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

Summary and Conclusion

The in vitro characterization of this compound demonstrates its action as a highly potent and specific inhibitor of the PD-1/PD-L1 immune checkpoint. It functions through a dual mechanism: inducing PD-L1 dimerization and disrupting the intracellular maturation and trafficking of the PD-L1 protein.[1][3][] These mechanisms, quantified by HTRF, SPR, and validated in functional cell-based assays, confirm its ability to effectively block the PD-1/PD-L1 interaction and restore T-cell effector functions.[3][8] The low nanomolar potency and distinct intracellular mode of action make this compound a significant molecule in the development of small-molecule cancer immunotherapies.

References

BMS-1166: A Deep Dive into its Selectivity for PD-L1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of BMS-1166, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. Understanding the selectivity of a drug candidate is paramount in drug development to predict its therapeutic window and potential off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used to assess its activity, and visualizes the key pathways and experimental workflows.

Executive Summary

This compound is a novel, potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM.[1][2] Its mechanism of action is unique among small molecules, as it induces the dimerization of PD-L1, a key immune checkpoint protein, and subsequently blocks its interaction with its receptor, PD-1.[2] Furthermore, this compound has been shown to specifically inhibit the glycosylation of human PD-L1, leading to its retention in the endoplasmic reticulum and preventing its transport to the cell surface.[3] Available data strongly indicates a high degree of selectivity of this compound for human PD-L1, with no reported significant activity against other tested glycoproteins, including murine PD-L1.

Quantitative Selectivity Profile

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the PD-1/PD-L1 interaction. While comprehensive screening data against a wide panel of other human proteins is not publicly available, the existing information points towards a highly selective profile.

TargetAssay TypeResult (IC50)SpeciesReference
PD-1/PD-L1 Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay1.4 nMHuman[1][2][3]
Mouse PD-L1 Glycosylation Inhibition AssayNo effectMurine[3]
Other Glycoproteins Glycosylation Inhibition AssayNo effectHuman[3]

Note: The lack of extensive public data on off-target screening is a limitation. Further studies would be required to definitively rule out interactions with other proteins, particularly other members of the B7 family of immune checkpoint molecules.

Mechanism of Action: A Two-Pronged Approach

This compound employs a sophisticated dual mechanism to inhibit PD-L1 function:

  • Induction of PD-L1 Dimerization: this compound binds to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change that promotes the formation of a stable PD-L1 dimer. This dimerization sterically hinders the interaction of PD-L1 with the PD-1 receptor on T-cells.

  • Inhibition of Glycosylation and ER Export: The binding of this compound to PD-L1 also interferes with the normal glycosylation process of the protein within the endoplasmic reticulum (ER). This results in an accumulation of under-glycosylated PD-L1 in the ER, preventing its maturation and transport to the cell surface, thereby reducing the overall amount of functional PD-L1 available to suppress the immune response.[3]

Signaling Pathway and Mechanism of Action

PD1_PDL1_Signaling_and_BMS1166_Inhibition cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_ER ER Retention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibitory) PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 Recruits TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->TCell_Activation Activates SHP2->TCell_Activation Inhibits TCell_Inhibition T-Cell Inhibition BMS1166 This compound BMS1166->PDL1 Binds & Induces Dimerization PDL1_unglycosylated Under-glycosylated PD-L1 BMS1166->PDL1_unglycosylated Inhibits Glycosylation PDL1_dimer->PD1 Blocks Interaction ER Endoplasmic Reticulum PDL1_unglycosylated->ER Retained in ER

Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity and selectivity.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This biochemical assay is used to quantify the direct inhibition of the PD-1 and PD-L1 protein-protein interaction.

  • Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). Recombinant human PD-1 is labeled with the donor and recombinant human PD-L1 is labeled with the acceptor. When the proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Recombinant human PD-1 protein (e.g., Fc-tagged) and biotinylated human PD-L1 protein are used.

    • Europium cryptate-labeled anti-Fc antibody serves as the donor, and streptavidin-XL665 serves as the acceptor.

    • The assay is typically performed in a 384-well plate.

    • Serial dilutions of this compound are pre-incubated with the PD-L1 protein.

    • The PD-1 protein and the detection reagents are then added.

    • After an incubation period (typically 1-2 hours) at room temperature, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HTRF_Workflow Start Start PrepareReagents Prepare Reagents: - PD-1-Fc - Biotin-PD-L1 - Anti-Fc-Europium - Streptavidin-XL665 - this compound dilutions Start->PrepareReagents DispenseInhibitor Dispense this compound dilutions into 384-well plate PrepareReagents->DispenseInhibitor AddPDL1 Add Biotin-PD-L1 and Streptavidin-XL665 DispenseInhibitor->AddPDL1 Incubate1 Incubate AddPDL1->Incubate1 AddPD1 Add PD-1-Fc and Anti-Fc-Europium Incubate1->AddPD1 Incubate2 Incubate (1-2 hours) AddPD1->Incubate2 ReadPlate Read Plate on HTRF Reader (620 nm and 665 nm) Incubate2->ReadPlate AnalyzeData Calculate HTRF Ratio and Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the HTRF PD-1/PD-L1 binding assay.

Cellular T-Cell Activation Assay

This cell-based assay assesses the ability of this compound to restore T-cell function that has been suppressed by the PD-1/PD-L1 interaction.

  • Principle: Jurkat T-cells, engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter, are co-cultured with target cells expressing PD-L1 and a T-cell receptor (TCR) activator. The engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to reduced reporter gene expression. An effective inhibitor like this compound will block the PD-1/PD-L1 interaction, thereby restoring TCR signaling and increasing reporter gene activity.

  • Protocol:

    • Cell Lines:

      • Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.

      • Target Cells: A suitable cell line (e.g., CHO-K1 or a human cancer cell line) engineered to express human PD-L1 and a TCR activator.

    • Co-culture: Effector and target cells are co-cultured in a 96-well plate at an appropriate ratio.

    • Treatment: Serial dilutions of this compound are added to the co-culture.

    • Incubation: The plate is incubated for a period sufficient to allow for T-cell activation and reporter gene expression (typically 6-24 hours).

    • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

    • Measurement: Luminescence is measured using a plate reader.

    • Analysis: The increase in luminescence in the presence of the inhibitor is used to determine its EC50 (half-maximal effective concentration) for restoring T-cell activation.

TCell_Activation_Workflow Start Start PrepareCells Prepare Cells: - Jurkat-PD-1-NFAT-Luc - Target Cells (PD-L1+, TCR activator+) Start->PrepareCells CoCulture Co-culture Jurkat and Target cells in a 96-well plate PrepareCells->CoCulture AddInhibitor Add serial dilutions of this compound CoCulture->AddInhibitor Incubate Incubate (6-24 hours) AddInhibitor->Incubate LyseCells Lyse cells and add luciferase substrate Incubate->LyseCells ReadLuminescence Measure Luminescence LyseCells->ReadLuminescence AnalyzeData Calculate Fold Activation and Determine EC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the cellular T-cell activation assay.

Conclusion

This compound is a highly potent and specific small molecule inhibitor of the human PD-1/PD-L1 interaction. Its unique dual mechanism of inducing PD-L1 dimerization and inhibiting its glycosylation and cellular transport underscores its sophisticated design. The available data strongly supports its selectivity for human PD-L1, a critical attribute for a therapeutic candidate. While a more extensive off-target screening profile would provide a more complete picture of its selectivity, the current body of evidence positions this compound as a valuable tool for research and a promising scaffold for the development of novel cancer immunotherapies. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this and other similar small molecule immune checkpoint inhibitors.

References

The Evolving Landscape of Cancer Immunotherapy: An In-depth Technical Guide to Early-Stage Research on BMS-1166 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized the treatment of various malignancies. Small molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, such as BMS-1166 and its analogs, represent a promising frontier in cancer immunotherapy. These orally bioavailable agents offer potential advantages over monoclonal antibodies, including improved tissue penetration and more manageable immune-related adverse events. This technical guide provides a comprehensive overview of the core aspects of early-stage research on this compound analogs, focusing on their mechanism of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Mechanism of Action: Beyond Simple Blockade

This compound and its analogs are potent inhibitors of the PD-1/PD-L1 interaction, with IC50 values in the low nanomolar range.[1][2] Their primary mechanism involves binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with PD-1 on T cells.[3] This disruption of the PD-1/PD-L1 axis reinvigorates exhausted T cells, enabling them to recognize and eliminate tumor cells.

Recent studies have unveiled a more nuanced mechanism of action. This compound has been shown to interfere with the glycosylation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][] This leads to an accumulation of under-glycosylated PD-L1 in the ER, reducing its expression on the cell surface and thereby diminishing its immunosuppressive function.[6]

BMS-1166_Mechanism_of_Action cluster_TumorCell Tumor Cell cluster_TCell T Cell ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Glycosylation & Maturation PDL1_dimer PD-L1 Dimer (Surface) Golgi->PDL1_dimer Trafficking PD1 PD-1 PDL1_dimer->PD1 Interaction Blocked PDL1_underglycosylated Under-glycosylated PD-L1 Activation T Cell Activation PD1->Activation Inhibitory Signal TCR TCR TCR->Activation Signal 1 BMS1166 This compound BMS1166->ER BMS1166->PDL1_dimer Induces Dimerization

Caption: Mechanism of this compound Action on the PD-1/PD-L1 Pathway.

Structure-Activity Relationship (SAR) of Biphenyl Analogs

The core structure of this compound is a biphenyl scaffold. Structure-activity relationship studies have revealed key features for potent PD-1/PD-L1 inhibition. Modifications to the biphenyl core and its substituents have been explored to optimize potency, selectivity, and pharmacokinetic properties.

CompoundIC50 (nM) - HTRF AssayKey Structural FeaturesReference
This compound 1.4Biphenyl core with specific substitutions[1][2]
BMS-1001 -Optimized analog of earlier compounds[3]
BMS-202 -Predecessor to this compound[3]
BMS-8 -Early biphenyl analog[3]
BMS-37 -Early biphenyl analog[3]
BMS-242 -Early biphenyl analog[3]
BMS-200 -Early biphenyl analog[3]

Note: Specific IC50 values for all analogs are not consistently reported across public literature. HTRF (Homogeneous Time-Resolved Fluorescence) is a common assay for measuring binding affinity.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a primary method for quantifying the binding affinity of small molecules to the PD-1/PD-L1 complex.

Principle: The assay measures the disruption of the interaction between recombinant human PD-1 and PD-L1 proteins. PD-1 is typically tagged with a fluorescent donor (e.g., europium cryptate) and PD-L1 with a fluorescent acceptor (e.g., d2). When in close proximity, FRET (Förster Resonance Energy Transfer) occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Recombinant human PD-1 and PD-L1 proteins are incubated with the test compound at varying concentrations in a microplate.

  • A fluorescently labeled anti-tag antibody (e.g., anti-His6-Eu3+ cryptate) is added to bind to the tagged PD-1.

  • A second fluorescently labeled antibody or streptavidin conjugated to an acceptor fluorophore (e.g., streptavidin-d2) is added to bind to the biotinylated PD-L1.

  • After incubation, the fluorescence is measured at two wavelengths (donor and acceptor emission).

  • The HTRF ratio is calculated, and IC50 values are determined from the dose-response curves.

HTRF_Assay_Workflow Start Start Incubate Incubate PD-1, PD-L1, and Test Compound Start->Incubate Add_Donor Add Donor-labeled Anti-PD-1 Ab Incubate->Add_Donor Add_Acceptor Add Acceptor-labeled Anti-PD-L1 Ab Add_Donor->Add_Acceptor Incubate_Final Incubate Add_Acceptor->Incubate_Final Read_Plate Read Fluorescence (620 nm & 665 nm) Incubate_Final->Read_Plate Calculate Calculate HTRF Ratio & IC50 Read_Plate->Calculate End End Calculate->End

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
NFAT Reporter Gene Assay

This cell-based assay evaluates the functional consequence of PD-1/PD-L1 blockade by measuring T cell activation.

Principle: Jurkat T cells are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An effective inhibitor will block this interaction, restore TCR signaling, and result in increased luciferase activity.

Methodology:

  • Seed PD-L1-expressing cells (e.g., CHO-K1 or PC9 cells) in a 96-well plate.

  • Treat the cells with the this compound analog at various concentrations.

  • Add Jurkat-PD-1/NFAT-luciferase cells to the wells.

  • Co-culture the cells for a defined period (e.g., 6-24 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence, which is proportional to T cell activation.

  • Calculate EC50 values from the dose-response curves.[3][4]

NFAT_Reporter_Assay cluster_Workflow Experimental Workflow cluster_Signaling Signaling Pathway Seed_PDL1 Seed PD-L1+ Cells Treat Treat with This compound Analog Seed_PDL1->Treat Add_Jurkat Add Jurkat-PD-1/ NFAT-Luc Cells Treat->Add_Jurkat CoCulture Co-culture Add_Jurkat->CoCulture Lyse Lyse Cells & Add Luciferase Substrate CoCulture->Lyse Measure Measure Luminescence Lyse->Measure PDL1 PD-L1 PD1 PD-1 PDL1->PD1 NFAT NFAT Activation PD1->NFAT Inhibits TCR TCR TCR->NFAT Luciferase Luciferase Expression NFAT->Luciferase BMS1166_Analog This compound Analog BMS1166_Analog->PDL1 Inhibits

Caption: NFAT reporter gene assay for functional assessment of PD-1/PD-L1 inhibition.
Western Blotting for PD-L1 Glycosylation

This technique is used to assess the impact of this compound analogs on the glycosylation status of PD-L1.

Principle: Western blotting separates proteins by molecular weight. Glycosylated proteins migrate slower than their non-glycosylated counterparts. Treatment with an inhibitor that affects glycosylation will result in a shift in the molecular weight of PD-L1, which can be visualized by an antibody specific to PD-L1.

Methodology:

  • Treat PD-L1 expressing cells with the this compound analog for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against PD-L1.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal. A downward shift in the PD-L1 band indicates inhibition of glycosylation.[4]

Conclusion and Future Directions

Early-stage research on this compound analogs has provided a strong foundation for the development of oral small molecule PD-L1 inhibitors. The dual mechanism of action, involving both direct inhibition of the PD-1/PD-L1 interaction and modulation of PD-L1 glycosylation, offers a compelling therapeutic strategy. Continued research focusing on the synthesis and evaluation of novel analogs with optimized potency, selectivity, and pharmacokinetic profiles is crucial. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of these promising cancer immunotherapies. As our understanding of the intricate regulation of the PD-1/PD-L1 pathway deepens, so too will the opportunities for designing the next generation of effective and safe cancer treatments.

References

BMS-1166: A Technical Guide to a Small-Molecule PD-L1 Inhibitor in Cancer Immunology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The development of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have shown significant clinical success, there is a growing interest in small-molecule inhibitors due to potential advantages in administration, tissue penetration, and cost.[1][2] BMS-1166, developed by Bristol-Myers Squibb, is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing its role in cancer immunology.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and promotes self-tolerance.[5] PD-1 (CD279) is a receptor expressed on the surface of activated T-cells.[5] Its ligand, PD-L1 (B7-H1), can be overexpressed by various cancer cells.[1] The engagement of PD-L1 on tumor cells with PD-1 on T-cells transduces an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytolytic activity, allowing cancer cells to evade immune surveillance.[1][5]

Blocking this interaction can restore anti-tumor T-cell activity. While antibody-based therapies have been successful, small molecules like this compound offer an alternative therapeutic modality that could overcome some limitations of biologics.[1][2]

This compound: Mechanism of Action

This compound is a potent small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction through a multi-faceted mechanism.

Direct Inhibition and PD-L1 Dimerization

The primary mechanism of this compound involves binding directly to a hydrophobic pocket on the surface of PD-L1.[6] This binding event sterically hinders the interaction between PD-L1 and its receptor, PD-1. Structural and biophysical analyses, including X-ray crystallography and NMR, have revealed that the binding of this compound induces a conformational change in PD-L1, promoting its dimerization.[7][8] This induced dimerization is a key feature of this class of inhibitors, effectively sequestering PD-L1 and preventing it from engaging with PD-1 on T-cells, thereby alleviating T-cell exhaustion.[2][7]

G cluster_0 Standard PD-1/PD-L1 Interaction (T-Cell Inhibition) cluster_1 This compound Mediated Inhibition TumorCell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCell T-Cell Exhaustion T-Cell Exhaustion (Immune Escape) PD1->Exhaustion Inhibitory Signal BMS1166 This compound PDL1_dimer PD-L1 Dimer BMS1166->PDL1_dimer Induces Dimerization PD1_unbound PD-1 PDL1_dimer->PD1_unbound Interaction Blocked TCell_active T-Cell Activation T-Cell Activation (Tumor Attack) TCell_active->Activation

Caption: PD-1/PD-L1 signaling and inhibition by this compound. (Max-width: 760px)
Interference with PD-L1 Trafficking

A novel secondary mechanism has been identified where this compound abrogates the function of PD-L1 by interfering with its post-translational processing.[1][9] this compound can bind to newly synthesized PD-L1 in the endoplasmic reticulum (ER).[1][9] This binding prevents the proper glycosylation and maturation of the PD-L1 protein, blocking its export from the ER to the Golgi apparatus.[1][9][] The resulting under-glycosylated PD-L1 is retained within the ER, leading to its accumulation there and preventing it from reaching the cell surface to interact with PD-1.[1][9][11]

G cluster_0 PD-L1 Cellular Trafficking Pathway cluster_1 This compound Interference ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Glycosylation & Maturation Vesicle Transport Vesicle Golgi->Vesicle Membrane Cell Surface Membrane Vesicle->Membrane PDL1_surface Mature PD-L1 BMS1166 This compound ER_block Endoplasmic Reticulum (ER) BMS1166->ER_block Binds to PD-L1 within ER PDL1_under Under-glycosylated PD-L1 Block ER Export BLOCKED ER_block->Block Prevents Transport Block->Golgi

Caption: this compound blocks PD-L1 export from the Endoplasmic Reticulum. (Max-width: 760px)

Preclinical Data and Efficacy

This compound has demonstrated potent activity across a range of in vitro and cell-based assays.

In Vitro Binding Affinity and Potency

The inhibitory potential of this compound has been quantified using various biophysical and biochemical assays. Homogenous Time-Resolved Fluorescence (HTRF) binding assays are commonly used to determine the concentration at which the compound inhibits 50% of the PD-1/PD-L1 interaction (IC50).

Table 1: In Vitro Potency of this compound

Assay Type Parameter Value Reference
HTRF Binding Assay IC50 1.4 nM [2][3][4]
TR-FRET Assay IC50 7 nM [12]

| HTRF Binding Assay | IC50 | 3.78 nM |[13] |

Cellular Activity and T-Cell Function Restoration

Cell-based assays are crucial for confirming that in vitro binding translates to functional activity. In co-culture systems using T-cells and PD-L1-expressing cancer cells, this compound has been shown to restore T-cell activation.

  • T-Cell Activation: this compound effectively alleviates the inhibitory effect of both soluble and cell-surface PD-L1 on T-cell receptor-mediated activation.[7]

  • Reversal of Immune Suppression: In Jurkat T-cells engineered with an NFAT-luciferase reporter, coculture with PD-L1-expressing cells suppresses luciferase activity. This compound treatment completely restores this suppressed activity, demonstrating its ability to reverse PD-L1-induced immune suppression.[1][6]

  • Reduction of T-Cell Apoptosis: In co-culture models, this compound significantly reduces T-cell apoptosis, confirming its capacity to restore T-cell function by blocking the PD-1/PD-L1 interaction.[14]

Table 2: Cellular Activity of this compound

Cell Line(s) Assay Type Effect Reference
Jurkat T-cells & CHO-K1 (aAPCs) T-cell activation Alleviates PD-L1-mediated T-cell exhaustion [7]
Jurkat/PD-1/NFAT-luc & PC9/PD-L1 Luciferase reporter Completely restored suppressed luciferase activation [1]
MDA-MB-231 & Jurkat Co-culture Significantly reduces T-cell apoptosis [14]

| MDA-MB-231 | Cytotoxicity (MTT) | IC50 of 28.77 µM (as part of a formulation study) |[14] |

Cytotoxicity Profile

Low off-target toxicity is a critical attribute for a successful therapeutic agent. This compound exhibits a favorable cytotoxicity profile, with significantly less toxicity compared to earlier-generation compounds.

Table 3: Cytotoxicity of BMS Compounds

Compound Parameter Value Reference
This compound EC50 40.5 µM [7]
BMS-1001 EC50 33.4 µM [7]
BMS-37 EC50 3 - 6 µM [7]

| BMS-242 | EC50 | 3 - 6 µM |[7] |

Key Experimental Methodologies

The evaluation of small-molecule PD-L1 inhibitors like this compound follows a structured workflow, from initial high-throughput screening to complex cellular and in vivo models.

G cluster_workflow Experimental Workflow for PD-L1 Inhibitor Evaluation cluster_cellular cluster_invivo A Step 1: In Vitro Screening (High-Throughput) B HTRF / TR-FRET Binding Assay A->B C Determine IC50 Identify Potent Binders B->C D Step 2: Cellular Functional Assays C->D E T-Cell / Cancer Cell Co-Culture Assay D->E G Cytotoxicity Assays (e.g., MTT) D->G F Measure T-Cell Activation (e.g., Luciferase, Cytokine Release) E->F I Step 3: In Vivo Efficacy Studies F->I H Determine EC50 Assess Safety Profile G->H H->I J Humanized Mouse Models (hu-CDX, hu-PDX) I->J K Measure Tumor Growth Inhibition Assess Immune Response J->K

Caption: General experimental workflow for evaluating PD-L1 inhibitors. (Max-width: 760px)
PD-1/PD-L1 Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This is a high-throughput in vitro assay to quantify the potency of an inhibitor in disrupting the PD-1/PD-L1 interaction.

  • Principle: The assay uses recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., a donor like Europium cryptate and an acceptor like d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Methodology:

    • Reagent Preparation: Recombinant human PD-L1-His and PD-1-Fc proteins are used. Anti-Fc-Eu3+ cryptate (donor) and anti-His-d2 (acceptor) antibodies are prepared in assay buffer.

    • Compound Plating: A serial dilution of this compound is prepared and plated in a low-volume 384-well plate.

    • Incubation: PD-L1-His protein is added to the wells containing the compound and incubated. Subsequently, a pre-mixed solution of PD-1-Fc and the detection antibodies is added.

    • Signal Reading: The plate is incubated for several hours at room temperature to reach equilibrium. The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis: The ratio of the two wavelength readings is calculated. The IC50 value is determined by plotting the HTRF ratio against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]

T-Cell Activation Co-Culture Assay (NFAT-Luciferase Reporter)

This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 interaction.[1][15][16]

  • Principle: Jurkat T-cells are engineered to stably express both PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When the T-cell receptor (TCR) is activated, NFAT translocates to the nucleus and drives luciferase expression. If PD-1 is engaged by PD-L1 (expressed on co-cultured cancer cells), this signaling is inhibited, and luciferase expression is low. An effective inhibitor like this compound will block the PD-1/PD-L1 interaction and restore high luciferase expression.

  • Methodology:

    • Cell Lines:

      • Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter (e.g., Jurkat/PD-1/NFAT-luc).[1]

      • Target Cells: A cancer cell line engineered to express high levels of human PD-L1 (e.g., PC9/PD-L1).[1]

    • Co-Culture Setup: Target cells (PC9/PD-L1) are seeded in a 96-well white-walled plate. The cells are pre-treated with serial dilutions of this compound for 1-2 hours.

    • T-Cell Addition: Effector cells (Jurkat/PD-1/NFAT-luc) are added to the wells. A TCR agonist (e.g., anti-CD3 antibody or a combination of Ionomycin and TPA) is added to stimulate the T-cells.[1]

    • Incubation: The co-culture is incubated for 6-12 hours at 37°C to allow for T-cell activation and luciferase expression.

    • Luminescence Reading: A luciferase substrate reagent (e.g., Bio-Glo™) is added to the wells, and luminescence is measured on a plate-reading luminometer.[17][18]

    • Data Analysis: Luminescence values are normalized to controls (e.g., T-cells stimulated in the absence of PD-L1 cells). The EC50 for T-cell activation is calculated from the dose-response curve.

In Vivo Humanized Tumor Models

To evaluate efficacy in a more complex biological system, humanized mouse models are employed, as this compound is specific to human PD-L1 and does not interact with the murine ortholog.[14]

  • Principle: Immunodeficient mice (e.g., NSG mice) are engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system. These mice are then implanted with a human cancer cell line (Cell line-Derived Xenograft, CDX) or a patient-derived tumor fragment (Patient-Derived Xenograft, PDX).[19][20][21] This "hu-CDX" or "hu-PDX" model allows for the in vivo testing of immunotherapies that target human immune cells and human tumors.[19][21]

  • Methodology:

    • Humanization: Immunodeficient mice (e.g., NOD-scid gamma) are irradiated and then intravenously injected with human CD34+ HSCs. Reconstitution of the human immune system (including T-cells) is monitored over several weeks via flow cytometry of peripheral blood.

    • Tumor Implantation: Once human immune reconstitution is confirmed, the mice are subcutaneously or orthotopically implanted with a human tumor cell line known to express PD-L1.

    • Treatment: When tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is administered, typically via oral gavage, according to a predetermined dosing schedule.

    • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Mouse body weight is monitored as a measure of general toxicity.

    • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested. Flow cytometry can be used to analyze the infiltration and activation status of human T-cells (e.g., CD4+, CD8+, Ki-67+, Granzyme B+) within the tumor microenvironment.

Conclusion and Future Directions

This compound is a well-characterized, potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. It demonstrates a dual mechanism of action, involving both the direct blockade of the PD-1/PD-L1 interaction via induced dimerization and the disruption of PD-L1 protein trafficking. Preclinical data robustly support its high potency in vitro and its ability to restore T-cell function in cellular models with a favorable toxicity profile.

The development of this compound and similar compounds represents a significant advancement in the field of cancer immunology, providing a potential oral alternative to antibody-based therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these molecules, evaluating their efficacy in a wider range of humanized in vivo models, and exploring their potential in combination therapies with other anti-cancer agents.

References

Preclinical Profile of BMS-1166: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical data available for BMS-1166, a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The information is compiled for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of its mechanism of action, bioactivity, and experimental evaluation.

Core Mechanism of Action

This compound is a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[1][2][3] Unlike therapeutic antibodies, this compound functions through a unique intracellular mechanism. It specifically interferes with the maturation of the PD-L1 protein by blocking its export from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[4][5][6][] This action prevents the proper N-glycosylation of PD-L1, a crucial step for its stability and interaction with the PD-1 receptor.[4][5][] The under-glycosylated form of PD-L1 accumulates in the ER, leading to a reduction of mature PD-L1 on the cell surface and thereby abrogating its immunosuppressive signaling.[4][6][8] Structural and in-solution studies have also shown that this compound induces the dimerization of PD-L1, which is a likely mode of its inhibitory action.[1][3][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various preclinical assays.

Table 1: Bioactivity and Binding Affinity

ParameterValueAssay MethodSource
IC₅₀ (PD-1/PD-L1 Interaction)1.4 nMHomogenous Time-Resolved Fluorescence (HTRF)[1][2][3][4][11]
IC₅₀ (Cell-based)276 nMJurkat/CHO Co-culture Assay[12]
K_D (Binding Affinity to PD-L1)5.7 nMSurface Plasmon Resonance (SPR)[13]

Table 2: Cellular Activity and Cytotoxicity

ParameterValueCell LineSource
EC₅₀ (Cytotoxicity)40.5 μMModified CHO-K1 cells (aAPCs)[9]
IC₅₀ (Cytotoxicity)28.77 μMMDA-MB-231 (Human Breast Cancer)[14]

Table 3: Formulation Characteristics (T7-PEG-PCL Micelle)

ParameterValueMethodSource
Encapsulation Efficiency 83.89 ± 5.59%High-Performance Liquid Chromatography (HPLC)[14][15]
Drug Loading Degree 4.95 ± 0.79%High-Performance Liquid Chromatography (HPLC)[14]
Release Half-life ~48 hoursIn vitro release study[14]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental designs are provided below using Graphviz.

Signaling Pathways

The primary mechanism of this compound involves the disruption of PD-L1 trafficking and maturation, which in turn restores T-cell activity. However, prolonged exposure in some cancer models can lead to the activation of resistance pathways.

BMS1166_Mechanism This compound Mechanism of Action on PD-L1 Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane PDL1_nascent Nascent PD-L1 PDL1_under_glycosylated Under-glycosylated PD-L1 PDL1_nascent->PDL1_under_glycosylated Initial Glycosylation PDL1_mature Mature Glycosylated PD-L1 PDL1_under_glycosylated->PDL1_mature Transport BMS1166 This compound BMS1166->PDL1_under_glycosylated Inhibits ER Export PDL1_surface Surface PD-L1 PDL1_mature->PDL1_surface Trafficking

Caption: Mechanism of this compound disrupting PD-L1 maturation and trafficking.

T_Cell_Activation Restoration of T-Cell Function by this compound cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 Surface PD-L1 PD1 PD-1 PDL1->PD1 Interaction TCR_Agonist TCR Agonist (e.g., MHC-Peptide) TCR TCR TCR_Agonist->TCR Binding Inhibition Inhibition of TCR Signaling PD1->Inhibition Activation T-Cell Activation (Cytokine production, Proliferation) TCR->Activation Inhibition->Activation BMS1166 This compound BMS1166->PDL1

Caption: Downstream effects of this compound on the PD-1/PD-L1 axis and T-cell activation.

Resistance_Pathway Potential this compound Resistance Pathway in CRC cluster_PI3K PI3K/mTOR Pathway cluster_MAPK MAPK Pathway BMS1166 This compound PD1_PDL1 PD-1/PD-L1 Inhibition BMS1166->PD1_PDL1 PI3K PI3K PD1_PDL1->PI3K Stress Activation Erk Erk PD1_PDL1->Erk Stress Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Resistance Drug Resistance (Proliferation, Survival) mTOR->Resistance Erk->Resistance BEZ235 BEZ235 (PI3K/mTOR Inhibitor) BEZ235->PI3K BEZ235->mTOR

Caption: this compound can activate PI3K/mTOR and MAPK pathways, leading to resistance.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of this compound are provided below.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This in vitro assay is used to quantify the ability of this compound to disrupt the interaction between PD-1 and PD-L1 proteins.

  • Objective: To determine the IC₅₀ value of this compound for the PD-1/PD-L1 interaction.

  • Principle: The assay measures the fluorescence resonance energy transfer between a donor (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor (e.g., d2-labeled anti-tag antibody) when brought into proximity by the binding of tagged PD-1 and PD-L1 proteins. A test compound that disrupts this binding will cause a decrease in the HTRF signal.

  • Protocol Outline:

    • Recombinant, tagged human PD-1 and PD-L1 proteins are prepared in an appropriate assay buffer.

    • This compound is serially diluted to create a range of concentrations for testing.

    • The PD-1 and PD-L1 proteins are incubated with the corresponding donor and acceptor-labeled antibodies.

    • Varying concentrations of this compound (or DMSO as a vehicle control) are added to the protein-antibody mixture in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two signals is calculated, and the IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.[4][11]

Cellular Co-culture Assay for T-Cell Activation

This cell-based assay evaluates the functional consequence of blocking the PD-1/PD-L1 pathway.

  • Objective: To assess the ability of this compound to restore T-cell function that is suppressed by PD-L1-expressing cells.

  • Cell Lines:

    • Effector Cells: Jurkat T-cells engineered to express PD-1 and contain a reporter gene (e.g., luciferase) under the control of an NFAT response element (NFAT-RE).[4][9]

    • Target/APC Cells: A cancer cell line (e.g., PC9) or other cell line (e.g., CHO) engineered to stably express human PD-L1.[4][6][9]

  • Protocol Outline:

    • PD-L1-expressing target cells are seeded in a culture plate.

    • The target cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-17 hours).[4][8]

    • PD-1/NFAT-RE-luciferase Jurkat cells are then added to the wells to initiate the co-culture.

    • A T-cell receptor (TCR) stimulus (e.g., anti-CD3 antibody or co-culture with target cells expressing a TCR agonist) is added to induce T-cell activation.[9]

    • The co-culture is incubated for a period (e.g., 12-17 hours) to allow for PD-1/PD-L1 interaction and subsequent T-cell response.[4][8]

    • Cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence in this compound-treated wells compared to control indicates a restoration of T-cell activation.[4]

    • Alternatively, T-cell activation can be assessed by measuring cytokine production (e.g., IL-2) via RT-qPCR or ELISA.[4]

Western Blotting for PD-L1 Glycosylation and PD-1 Degradation

Western blotting is used to directly observe the molecular effects of this compound on the PD-L1 and PD-1 proteins.

  • Objective: To visualize the shift in PD-L1 molecular weight due to altered glycosylation and to monitor the level of PD-1 protein, which is degraded upon interaction with PD-L1.[4]

  • Protocol Outline:

    • PD-L1-expressing cells (e.g., PC9/PD-L1) are treated with this compound (e.g., 10 μM), a positive control for glycosylation inhibition (e.g., Tunicamycin), or a vehicle control for ~17 hours.[4][8]

    • For PD-1 degradation, a co-culture is set up as described above.

    • After treatment/co-culture, total cell lysates are collected using a suitable lysis buffer.

    • To confirm the effect on glycosylation, a portion of the lysate can be treated with an enzyme like PNGase F, which removes N-linked glycans.[8]

    • Protein concentration is quantified, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against PD-L1, PD-1, and a loading control (e.g., GAPDH, α-Tubulin).[4][8]

    • The membrane is then incubated with appropriate HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescent substrate.

    • Expected Result: this compound treatment results in a decrease of the higher molecular weight, maturely glycosylated PD-L1 band and an increase in a lower molecular weight, under-glycosylated band.[4] It also prevents the degradation of PD-1 in the co-culture system.[4][11]

Flow Cytometry for Surface PD-L1 Expression

This technique is used to quantify the expression of PD-L1 on the surface of cancer cells following treatment.

  • Objective: To measure the reduction in cell surface PD-L1 levels caused by this compound.

  • Protocol Outline:

    • Breast cancer cells (e.g., MDA-MB-231) are seeded and may be stimulated with IFN-γ (e.g., 100 ng/mL) to induce PD-L1 expression.[14]

    • Cells are treated with this compound (e.g., 10 μM) or a control for 48 hours.[14]

    • After treatment, cells are harvested and washed with PBS buffer.

    • Cells are incubated with a fluorescently-labeled anti-PD-L1 antibody (e.g., Alexa Fluor 488 or FITC conjugated) for 30 minutes at 4°C.[14]

    • Cells are washed again to remove unbound antibody and resuspended in PBS.

    • The fluorescence intensity of the cell population is analyzed using a flow cytometer. A decrease in mean fluorescence intensity in treated cells indicates reduced surface PD-L1.[14]

References

Understanding the Pharmacokinetics of BMS-1166: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1)[1][2]. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this interaction, this compound aims to restore T-cell-mediated anti-tumor immunity. Small-molecule inhibitors like this compound offer potential advantages over monoclonal antibodies, such as improved tissue and tumor penetration and the possibility of oral administration[3]. This guide provides a comprehensive overview of the available data on the pharmacokinetics and mechanism of action of this compound.

It is important to note that while extensive in vitro characterization of this compound has been published, detailed in vivo pharmacokinetic data from preclinical animal models or human clinical trials are not publicly available at this time. The specificity of this compound for human PD-L1 limits its evaluation in standard murine models, which may contribute to the scarcity of in vivo data[4].

Mechanism of Action

This compound disrupts the PD-1/PD-L1 signaling pathway through a dual mechanism of action:

  • Induction of PD-L1 Dimerization: this compound binds to a hydrophobic pocket on the surface of PD-L1. This binding induces the dimerization of PD-L1 molecules, which sterically hinders their interaction with the PD-1 receptor[2][5].

  • Inhibition of PD-L1 Glycosylation and Trafficking: this compound has been shown to interfere with the post-translational modification of PD-L1. Specifically, it inhibits the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the accumulation of under-glycosylated PD-L1 in the ER, preventing its expression on the cell surface where it would interact with PD-1[3][6].

In Vitro Activity

The in vitro potency and activity of this compound have been characterized in various assays.

ParameterValueAssayReference
IC50 (PD-1/PD-L1 Interaction) 1.4 nMHomogeneous Time-Resolved Fluorescence (HTRF)[1][2][6]
IC50 (Cell Viability - MDA-MB-231) 28.77 µMCell-based assay[4]

Pharmacokinetics

As previously stated, quantitative in vivo pharmacokinetic data for this compound is not available in the public domain. The patent for this compound suggests that the compound series was optimized for desirable stability, bioavailability, and a favorable therapeutic index, but no specific data are provided[7].

One study investigated a nanoformulation of this compound for targeted delivery. While this does not represent the pharmacokinetics of the free drug, it provides some insight into its release characteristics in an in vitro setting.

ParameterValueMethodReference
Encapsulation Efficiency 83.89 ± 5.59%High-Performance Liquid Chromatography (HPLC)[4]
Drug Loading Degree 4.95 ± 0.79%Not Specified[4]
In Vitro Release Half-life ~48 hoursHPLC in phosphate-buffered saline at 37°C[4]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is used to determine the concentration of an inhibitor (like this compound) required to block the interaction between PD-1 and PD-L1 by 50% (IC50).

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled antibodies (e.g., anti-His-tag-Eu3+ and anti-Fc-XL665).

  • Procedure:

    • A fixed concentration of recombinant PD-1 and PD-L1 proteins are incubated together in a microplate.

    • Varying concentrations of the inhibitor (this compound) are added to the wells.

    • Fluorescently labeled antibodies that bind to tags on the recombinant proteins are added.

    • The plate is incubated to allow for binding.

  • Detection: The plate is read in an HTRF-compatible reader. When PD-1 and PD-L1 interact, the donor and acceptor fluorophores on the antibodies are brought into close proximity, resulting in a FRET signal. The inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.

G cluster_0 HTRF Assay Workflow A Incubate PD-1 and PD-L1 Proteins B Add this compound (Varying Concentrations) A->B C Add Fluorescently Labeled Antibodies B->C D Incubate for Binding C->D E Measure FRET Signal D->E F Calculate IC50 E->F

Workflow for HTRF-based determination of PD-1/PD-L1 interaction IC50.
Cell-Based PD-L1 Glycosylation and Trafficking Assay

This type of assay investigates the effect of this compound on the cellular processing of PD-L1.

  • Cell Culture: A human cancer cell line that expresses PD-L1 (e.g., PC9) is cultured.

  • Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 17 hours). A control group is treated with the vehicle (e.g., DMSO).

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Western Blotting:

    • The protein lysates are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is probed with a primary antibody specific for PD-L1. This allows for the visualization of different forms of PD-L1 (glycosylated vs. under-glycosylated), which will have different molecular weights.

    • A secondary antibody conjugated to an enzyme is used for detection.

  • Immunofluorescence Microscopy:

    • Cells are grown on coverslips and treated with this compound.

    • The cells are then fixed and permeabilized.

    • They are stained with a primary antibody against PD-L1 and a fluorescently labeled secondary antibody.

    • Co-staining with markers for the endoplasmic reticulum (e.g., ER-tracker) and Golgi apparatus (e.g., anti-GM130) is performed.

    • The subcellular localization of PD-L1 is visualized using a confocal microscope.

G cluster_1 PD-L1 Trafficking Experimental Workflow A Culture PD-L1 Expressing Cells B Treat with this compound A->B C Cell Lysis for Western Blot B->C D Fix and Permeabilize for Microscopy B->D E Western Blot for PD-L1 Glycosylation Status C->E F Immunofluorescence Staining (PD-L1, ER, Golgi) D->F G Analyze Protein Bands E->G H Confocal Microscopy Imaging F->H

Experimental workflow to assess the impact of this compound on PD-L1 glycosylation and localization.

Signaling Pathway

This compound acts on the PD-1/PD-L1 signaling pathway. The diagram below illustrates the mechanism of action of this compound in preventing the inhibitory signal in T-cells.

G cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PD1 PD-1 PDL1->PD1 Interaction ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport Golgi->PDL1 Maturation & Trafficking Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation BMS1166 This compound BMS1166->PDL1 Induces Dimerization BMS1166->ER Blocks ER to Golgi Transport

References

Methodological & Application

Application Notes and Protocols for BMS-1166 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent and specific small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By targeting PD-L1, this compound effectively disrupts the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby restoring T-cell-mediated immune responses against tumor cells.[3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its biological activity and mechanism of action.

Mechanism of Action

This compound exhibits a dual mechanism of action. Primarily, it induces the dimerization of PD-L1, which sterically hinders its interaction with PD-1.[1][] Additionally, this compound has been shown to interfere with the post-translational modification of PD-L1.[][5][6] Specifically, it partially and specifically inhibits the N-glycosylation of PD-L1, which leads to the accumulation of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and blocks its transport to the Golgi apparatus for maturation and subsequent cell surface expression.[5][6][7][8] This ultimately reduces the amount of functional PD-L1 on the cell surface available to engage with PD-1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound

Assay TypeParameterValueCell Line/SystemReference
Homogenous Time-Resolved Fluorescence (HTRF) Binding AssayIC₅₀1.4 nMBiochemical Assay[1][2][7]
PD-1/PD-L1 Blockade BioassayIC₅₀~3.78 nMCell-Based Assay[9]
Human Breast Cancer Cell ViabilityIC₅₀28.77 µMMDA-MB-231[3][8]

Table 2: Cytotoxicity of this compound

Cell LineParameterValueAssayReference
CHO-K1EC₅₀33.4 µMCell Viability Assay[10]
JurkatEC₅₀40.5 µMCell Viability Assay[10]
CHO cells expressing PD-L1/TCRaGI₅₀> 30 µMCellTiter-Glo Luminescent Cell Viability Assay[1]

Signaling Pathway and Experimental Workflow Diagrams

PDL1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus PDL1_nascent Nascent PD-L1 PDL1_glycosylated Glycosylated PD-L1 PDL1_nascent->PDL1_glycosylated Glycosylation PDL1_mature Mature PD-L1 PDL1_glycosylated->PDL1_mature Transport PDL1_surface Surface PD-L1 PDL1_mature->PDL1_surface Trafficking PD1 PD-1 on T-cell PDL1_surface->PD1 Interaction T_cell_inhibition T-cell Inhibition PD1->T_cell_inhibition Signal BMS1166 This compound BMS1166->PDL1_glycosylated Inhibits Glycosylation & ER Export BMS1166->PDL1_surface Induces Dimerization & Inhibits PD-1 Binding

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed PD-L1 expressing cancer cells treatment Treat cells with varying concentrations of this compound start->treatment coculture Co-culture with PD-1 expressing Jurkat T-cells treatment->coculture flow Flow Cytometry (Surface PD-L1 expression) treatment->flow mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (PD-1 degradation, PD-L1 glycosylation) coculture->western luciferase Luciferase Reporter Assay (T-cell activation) coculture->luciferase data Quantify protein levels, luciferase activity, cell viability western->data luciferase->data flow->data mtt->data ic50 Calculate IC50/EC50 values data->ic50

Experimental Protocols

Cell Culture
  • PD-L1 Expressing Cancer Cells (e.g., PC9/PD-L1, MDA-MB-231): Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. For stable PD-L1 expressing cell lines, include the appropriate selection antibiotic in the culture medium.

  • PD-1 Expressing Jurkat T-Cells (e.g., Jurkat/PD-1, Jurkat-Lucia™ TCR-hPD-1): Culture Jurkat cells in the same medium as the cancer cells. These are suspension cells and should be maintained at a density between 1x10⁵ and 1x10⁶ cells/mL.

PD-1/PD-L1 Co-Culture Assay for PD-1 Degradation

This assay evaluates the ability of this compound to inhibit the PD-L1/PD-1 interaction, which can be monitored by the degradation of PD-1 in the co-culture system.[6][7]

  • Materials:

    • PD-L1 expressing cancer cells (e.g., PC9/PD-L1)

    • PD-1 expressing Jurkat T-cells (e.g., Jurkat/PD-1)

    • This compound

    • Culture medium

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Antibodies: anti-PD-1, anti-PD-L1, anti-GAPDH or anti-α-Tubulin (loading control)

  • Protocol:

    • Seed PD-L1 expressing cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cancer cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 17 hours.

    • Add PD-1 expressing Jurkat T-cells to each well at a suitable effector-to-target ratio (e.g., 1:1).

    • Co-culture the cells for an additional 12-24 hours.

    • Harvest the total cell lysates using lysis buffer.

    • Perform Western blot analysis to detect the levels of PD-1, PD-L1, and the loading control. A decrease in PD-1 levels in the untreated co-culture indicates PD-L1/PD-1 interaction leading to PD-1 degradation. This compound treatment is expected to rescue this degradation in a dose-dependent manner.

NFAT Reporter Assay for T-Cell Activation

This assay measures the restoration of T-cell activation by this compound.[5][7]

  • Materials:

    • PD-L1 expressing cancer cells

    • Jurkat T-cells expressing a luciferase reporter gene under the control of the NFAT response element (NFAT-luc) and PD-1.

    • This compound

    • Culture medium

    • White, clear-bottom 96-well plates

    • T-cell activators (e.g., Ionomycin and TPA, or anti-CD3/CD28 beads)

    • Luciferase assay reagent

  • Protocol:

    • Seed PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cancer cells with a dilution series of this compound for 17 hours.

    • Add the NFAT-luc expressing Jurkat/PD-1 cells to the wells.

    • Concomitantly treat with T-cell activators (e.g., 1 µM Ionomycin and 10 ng/mL TPA).

    • Co-culture for 12 hours.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. An increase in luciferase activity indicates T-cell activation.

PD-L1 Glycosylation and Expression Analysis

This protocol assesses the effect of this compound on the glycosylation status and cell surface expression of PD-L1.

  • Materials:

    • PD-L1 expressing cancer cells

    • This compound

    • Tunicamycin (positive control for glycosylation inhibition)

    • PNGase F (for deglycosylation)

    • Lysis buffer

    • Antibodies for Western blot: anti-PD-L1, anti-GAPDH

    • Antibodies for Flow Cytometry: PE-conjugated anti-PD-L1

    • Flow cytometer

  • Protocol for Western Blot:

    • Treat PD-L1 expressing cells with this compound (e.g., 10 µM) or Tunicamycin (e.g., 1 µg/mL) for 17 hours.

    • Collect whole-cell lysates.

    • For a deglycosylation control, treat a portion of the lysate with PNGase F.

    • Perform Western blot analysis for PD-L1. An under-glycosylated form of PD-L1 will appear as a lower molecular weight band.

  • Protocol for Flow Cytometry:

    • Treat PD-L1 expressing cells with this compound for 48 hours. IFN-γ can be used to induce PD-L1 expression.

    • Harvest the cells and wash with PBS.

    • Incubate the cells with a fluorescently labeled anti-PD-L1 antibody.

    • Analyze the cells using a flow cytometer to quantify the surface expression of PD-L1.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., SW480)

    • This compound

    • Culture medium

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 4x10⁴ cells/mL and culture for 48 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the optical density at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[11]

References

Application Notes and Protocols for BMS-1166 in a Co-culture System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. Unlike therapeutic antibodies, small-molecule inhibitors like this compound offer potential advantages such as oral bioavailability and shorter half-lives, which may reduce the incidence of immune-related adverse effects. These application notes provide a comprehensive guide to utilizing this compound in a co-culture system to study its effects on reversing PD-L1-mediated T-cell suppression.

Mechanism of Action: this compound disrupts the PD-1/PD-L1 signaling axis through a unique, multi-faceted mechanism. Initially identified as a direct inhibitor of the PD-1/PD-L1 protein-protein interaction, further studies revealed a more complex mode of action. This compound binds to PD-L1, inducing its dimerization and causing conformational changes. Critically, it also interferes with the post-translational modification of PD-L1 by inhibiting its N-glycosylation and blocking its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the accumulation of an under-glycosylated, immature form of PD-L1 in the ER, preventing its expression on the cell surface and its ability to engage with PD-1 on T-cells. Consequently, the inhibitory signal on T-cells is lifted, leading to their reactivation.

G cluster_0 PD-L1 Expressing Cell (e.g., Tumor Cell) cluster_1 T-Cell ER Endoplasmic Reticulum (ER) PDL1_immature Under-glycosylated PD-L1 Golgi Golgi Apparatus PDL1_mature Mature Glycosylated PD-L1 Golgi->PDL1_mature Glycosylation PDL1_immature->Golgi Transport PDL1_immature->Golgi Blocks Transport PDL1_surface Surface PD-L1 PDL1_mature->PDL1_surface Trafficking PD1 PD-1 Receptor PDL1_surface->PD1 Interaction Inhibition T-Cell Inhibition (Exhaustion) PD1->Inhibition TCR TCR BMS1166 This compound BMS1166->PDL1_immature Induces Dimerization & Accumulation in ER

Caption: Mechanism of this compound action on the PD-1/PD-L1 signaling pathway.

Data Presentation

Quantitative data for this compound from various assays are summarized below. These values are crucial for designing experiments and interpreting results.

ParameterValueAssay TypeCell SystemReference
IC₅₀ (PD-1/PD-L1 binding)1.4 nMHomogenous Time-Resolved Fluorescence (HTRF)Purified proteins
EC₅₀ (T-cell activation)276 nMNFAT Luciferase Reporter AssayJurkat (PD-1) / CHO (PD-L1) Co-culture
EC₅₀ (Cytotoxicity)40.5 µMCell Viability AssayCHO-K1 cells
IC₅₀ (Cytotoxicity)28.77 µMCell Counting Kit-8 (CCK-8)MDA-MB-231 (human breast cancer)

Experimental Protocols

Protocol 1: Co-culture of PD-L1⁺ Cancer Cells and PD-1⁺ T-cells

This protocol describes a general workflow for co-culturing PD-L1 expressing cancer cells with PD-1 expressing T-cells to assess the efficacy of this compound.

Materials:

  • PD-L1 expressing cancer cell line (e.g., PC9/PD-L1, MDA-MB-231)

  • PD-1 expressing T-cell line (e.g., Jurkat/PD-1, primary T-cells)

  • Complete culture media for each cell line

  • This compound (dissolved in DMSO)

  • 96-well or 24-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Workflow:

G cluster_analysis Downstream Analysis start Start plate_cancer 1. Seed PD-L1+ Cancer Cells (e.g., 1x10^4 cells/well in 96-well plate) start->plate_cancer incubate1 2. Incubate Overnight (Allow cells to adhere) plate_cancer->incubate1 pretreat 3. Pre-treat with this compound (Add serially diluted this compound and DMSO vehicle control) incubate1->pretreat incubate2 4. Incubate for 1-2 hours pretreat->incubate2 add_tcells 5. Add PD-1+ T-Cells (e.g., 5x10^4 cells/well) incubate2->add_tcells coculture 6. Co-culture for 17-48 hours add_tcells->coculture collect 7. Collect Supernatant & Cells Separately coculture->collect analysis 8. Perform Downstream Analysis collect->analysis western Cell Lysates: Western Blot for PD-1 Degradation analysis->western flow Cells: Flow Cytometry for T-cell Activation Markers elisa Supernatant: ELISA/CBA for Cytokine Release (e.g., IL-2, IFN-γ)

Caption: Experimental workflow for a this compound co-culture assay.

Methodology:

  • Day 1: Seed the adherent PD-L1⁺ cancer cells into a tissue culture plate at a density appropriate for your cell line and plate format. Allow them to adhere overnight.

  • Day 2:

    • Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 10 µM is a good starting point. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

    • Aspirate the old medium from the cancer cells and add the medium containing this compound or the vehicle control.

    • Pre-incubate the cancer cells with the compound for 1-2 hours.

    • Add the PD-1⁺ T-cells (suspension) to each well at a desired Effector:Target (E:T) ratio (e.g., 5:1).

  • Day 3-4:

    • Incubate the co-culture for the desired time period (e.g., 17-48 hours). The optimal time will depend on the specific assay and cell lines used.

    • After incubation, carefully collect the supernatant (for cytokine analysis) and the cells (for protein or flow cytometry analysis).

Protocol 2: Western Blot Analysis of Co-culture Induced PD-1 Degradation

A key finding is that co-culturing PD-L1⁺ and PD-1⁺ cells induces the degradation of PD-1, and this compound can prevent this. This can serve as a robust biochemical readout.

Methodology:

  • Set up the co-culture experiment as described in Protocol 1.

  • After the co-culture period, collect all cells (adherent and suspension) from each well.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PD-1 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Expected Result: In the vehicle-treated co-culture, the PD-1 band should be faint or absent compared to T-cells cultured alone. In the this compound-treated co-cultures, the PD-1 band intensity should be restored in a dose-dependent manner.

Protocol 3: T-cell Activation Reporter Assay

This protocol uses a Jurkat T-cell line engineered to express a reporter gene (e.g., Luciferase) under the control of an NFAT-response element, which is activated upon T-cell receptor (TCR) signaling.

Methodology:

  • Use Jurkat-NFAT-Luc/PD-1 cells as the effector cells and a cancer cell line or an engineered CHO cell line expressing PD-L1 and a TCR agonist as the target cells.

  • Set up the co-culture experiment as described in Protocol 1 in an opaque-walled 96-well plate suitable for luminescence readings.

  • After the co-culture incubation (typically 6-24 hours for reporter assays), allow the plate to equilibrate to room temperature.

  • Add a luciferase substrate reagent (e.g., ONE-Glo™, Bright-Glo™) to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Expected Result: The co-culture of T-cells with PD-L1⁺ target cells should result in low luciferase activity (signal repressed). Treatment with this compound should block the PD-1/PD-L1 interaction, thus restoring TCR signaling and leading to a dose-dependent increase in luciferase activity.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding; edge effects in the plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No T-cell activation observed PD-L1 expression on target cells is too low; E:T ratio is not optimal.Confirm PD-L1 expression by flow cytometry or Western blot. Optimize the Effector:Target ratio.
High background in reporter assay Basal activation of the reporter T-cell line.Ensure T-cells are healthy and not over-stimulated before the assay. Include a control of T-cells cultured alone.
Compound cytotoxicity Concentration of this compound is too high; high DMSO concentration.Perform a dose-response cytotoxicity assay on each cell line individually. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
No inhibition of PD-1 degradation Insufficient this compound concentration; co-culture time is too long/short.Titrate this compound over a wider concentration range. Perform a time-course experiment to find the optimal co-culture duration.

Application Notes and Protocols for BMS-1166 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2][3] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking the PD-1/PD-L1 pathway, this compound aims to restore T-cell-mediated anti-tumor immunity. These application notes provide a comprehensive overview of the mechanism of action of this compound and outline protocols for its use in preclinical cancer research, with a specific focus on considerations for in vivo studies in mouse models.

Mechanism of Action of this compound

This compound disrupts the PD-1/PD-L1 signaling axis through a dual mechanism of action:

  • Induction of PD-L1 Dimerization: this compound binds to a hydrophobic pocket on the surface of PD-L1. This binding induces a conformational change that promotes the dimerization of PD-L1 molecules, sterically hindering their interaction with PD-1.[]

  • Inhibition of PD-L1 Glycosylation and Trafficking: this compound has been shown to specifically inhibit the N-linked glycosylation of human PD-L1.[1][] This interference with post-translational modification leads to the retention of PD-L1 in the endoplasmic reticulum, preventing its transport to the cell surface and thereby reducing its availability to engage with PD-1 on immune cells.[1][5]

The combined effect of these actions is the abrogation of PD-1 signaling, which in turn relieves the inhibition of T-cell activation and enhances the immune response against tumor cells.

Signaling Pathway

Experimental_Workflow start Start: Humanized Mice tumor_implant Tumor Cell Implantation (Subcutaneous) start->tumor_implant tumor_growth Tumor Growth Monitoring (to 50-100 mm³) tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Terminal Analysis: - Tumor Growth Inhibition - Survival Analysis - Immunophenotyping (Flow Cytometry) - Immunohistochemistry endpoint->analysis end End of Study analysis->end

References

Application Notes and Protocols: Preparing BMS-1166 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent and novel small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] By disrupting the binding of PD-L1 to PD-1, this compound can restore T-cell activation and enhance the anti-tumor immune response.[2][3] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the solubilization, storage, and preparation of this compound solutions for research use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₃₆H₃₃ClN₂O₇[1][3]
Molecular Weight 641.11 g/mol [1][3]
CAS Number 1818314-88-3[1][3]
Appearance White to off-white solid[3]
IC₅₀ (PD-1/PD-L1 Interaction) 1.4 nM[1][2][3]
Solubility in DMSO ≥ 100 mg/mL (approx. 156 mM)[1][3][4]
Solubility in Ethanol 13 mg/mL[1]
Solubility in Water Insoluble[1]

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound employs a multi-faceted mechanism to inhibit the PD-1/PD-L1 signaling axis. Primarily, it binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[2][3][] Furthermore, studies have revealed that this compound can block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[][6][7] This prevents proper glycosylation and maturation of the PD-L1 protein, leading to its accumulation in the ER and ultimately blocking its function at the cell surface.[][6] The disruption of the PD-1/PD-L1 interaction alleviates the inhibitory signal on T-cells, restoring their cytotoxic function against tumor cells.[1]

BMS1166_Mechanism cluster_tumor_cell Tumor Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport & Glycosylation PDL1_mature Mature Glycosylated PD-L1 Golgi->PDL1_mature Maturation PDL1_immature Immature PD-L1 PDL1_dimer PD-L1 Dimer PDL1_mature->PDL1_dimer Dimerization PD1 PD-1 Receptor PDL1_dimer->PD1 Interaction Blocked BMS1166_intracellular This compound BMS1166_intracellular->ER Blocks Export BMS1166_intracellular->PDL1_mature Induces Dimerization Exhaustion T-Cell Exhaustion PD1->Exhaustion TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation

Caption: Mechanism of this compound action on the PD-1/PD-L1 pathway.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1]

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weigh the Compound: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 64.11 mg.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes is recommended to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particulates.

  • Storage: The prepared stock solution should be aliquoted into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureStabilityReference
Solid Powder -20°CUp to 3 years[1][4]
Stock Solution in Solvent -80°CUp to 1 year[1][2][4]
Stock Solution in Solvent -20°CUp to 1 month[1][2][3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays. It is important to keep the final concentration of DMSO in the cell culture media low (typically ≤ 0.5%) as it can be toxic to cells at higher concentrations.[8]

Dilution_Workflow stock 100 mM this compound in DMSO Stock intermediate Intermediate Dilution (e.g., 1 mM in media) stock->intermediate Dilute in Culture Media working Final Working Concentrations (e.g., 1 nM - 10 µM in media) intermediate->working Serial Dilute in Culture Media assay Cell-Based Assay Plate working->assay control Vehicle Control (Same final % DMSO) control->assay

Caption: Workflow for preparing working solutions from a concentrated stock.

  • Thaw Stock Solution: Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the stock solution. For example, to make a 1 mM intermediate stock, add 10 µL of the 100 mM stock to 990 µL of sterile cell culture medium. Mix well by pipetting or gentle vortexing. This step helps improve the accuracy of subsequent dilutions.

  • Final Working Solutions: Prepare the final desired concentrations by serially diluting the intermediate stock into fresh cell culture medium. For instance, to prepare a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of medium.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.

  • Application: Add the prepared working solutions and the vehicle control to your cell-based assays. It is recommended to prepare working solutions fresh for each experiment.

By following these detailed protocols and considering the physicochemical properties of this compound, researchers can ensure the preparation of accurate and stable solutions, leading to more reliable and reproducible experimental outcomes in the study of immune checkpoint inhibition.

References

Application Notes & Protocols: Techniques for Measuring BMS-1166 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction, with a reported IC50 of 1.4 nM.[1][2] Unlike monoclonal antibodies, small-molecule inhibitors like this compound offer potential advantages such as oral bioavailability. Its mechanism of action is twofold: it directly blocks the PD-1/PD-L1 interaction by binding to PD-L1 and inducing its dimerization, and it functionally inactivates PD-L1 by partially inhibiting its glycosylation, which prevents its transport from the endoplasmic reticulum to the cell surface.[3][4][5] A critical consideration for in vivo studies is that this compound is specific to human PD-L1 (hPD-L1) and does not interact with murine PD-L1 (mPD-L1), necessitating the use of specialized humanized mouse models.[6]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, focusing on anti-tumor activity, pharmacodynamic (PD) marker analysis, and appropriate animal model selection.

Core Concepts and Signaling Pathway

This compound aims to reverse T-cell exhaustion mediated by the PD-1/PD-L1 axis. By binding to PD-L1 on tumor cells, it prevents the engagement of PD-1 on activated T-cells, thereby restoring the cytotoxic T-lymphocyte (CTL) anti-tumor response. The secondary mechanism involving glycosylation inhibition further reduces the amount of functional PD-L1 on the tumor cell surface.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 MHC MHC-I TCR TCR MHC->TCR Antigen Tumor Antigen Antigen->MHC BMS1166 This compound BMS1166->PDL1 Blocks Interaction (Dimerization) ER Endoplasmic Reticulum BMS1166->ER Inhibits Glycosylation & ER Export PDL1_unglyco Under-glycosylated PD-L1 ER->PDL1_unglyco Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Exhaustion T-Cell Exhaustion PD1->Exhaustion

Caption: this compound Mechanism of Action.

Experimental Protocols

In Vivo Tumor Model Selection and Establishment

Due to the human-specific activity of this compound, standard syngeneic mouse models are not suitable. The recommended approach is to use immunodeficient mice reconstituted with a human immune system and bearing a human tumor xenograft.

Model: Humanized NSG™ (NOD-scid IL2Rgamma-null) mice engrafted with human CD34+ hematopoietic stem cells (HSCs).

Protocol:

  • Animal Model: Obtain immunodeficient mice (e.g., NSG™) aged 3-4 weeks.

  • Humanization: Engraft mice with human CD34+ HSCs via intravenous injection. Allow 10-12 weeks for the development of a stable human immune system. Confirm engraftment levels (human CD45+ cells) in peripheral blood via flow cytometry.

  • Tumor Implantation: Subcutaneously implant a human cancer cell line known to express high levels of PD-L1 (e.g., NCI-H1975, MDA-MB-231) into the flank of the humanized mice.

  • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target volume, randomize mice into treatment and control groups (n=8-10 per group).

Anti-Tumor Efficacy Assessment

This protocol details the steps to evaluate the primary efficacy of this compound in reducing tumor growth.

Protocol:

  • Compound Formulation: Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).[1]

  • Dosing Regimen:

    • Vehicle Control Group: Administer the vehicle solution orally, following the same schedule as the treatment group.

    • This compound Group: Administer this compound orally at a predetermined dose (e.g., 10-50 mg/kg), once or twice daily. The exact dose should be determined from prior pharmacokinetic (PK) studies.

    • (Optional) Positive Control Group: Administer an approved anti-hPD-L1 antibody (e.g., Atezolizumab) via intraperitoneal injection.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Monitor animal health daily. Euthanize animals if tumor volume exceeds 2000 mm³ or if significant weight loss (>20%) or other signs of distress are observed.

  • Endpoint Analysis: The study can be terminated when tumors in the control group reach the maximum allowed size.

  • Data Calculation: Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)) x 100

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Select Humanized Mouse Model (NSG) A2 Implant hPD-L1+ Tumor Cells (s.c.) A1->A2 A3 Monitor Tumor Growth to ~100 mm³ A2->A3 A4 Randomize into Groups A3->A4 B1 Administer Vehicle (Control) A4->B1 B2 Administer this compound (Oral Gavage) A4->B2 B3 Monitor Tumor Volume & Body Weight (2-3x/week) B1->B3 B2->B3 C1 Euthanize & Collect Tumors and Spleens B3->C1 C2 Tumor Growth Inhibition (TGI) Analysis C1->C2 C3 Pharmacodynamic Analysis (IHC, Flow) C1->C3 C4 PD-L1 Glycosylation Analysis (Western Blot) C1->C4

Caption: Experimental Workflow for In Vivo Efficacy Testing.
Pharmacodynamic (PD) Marker Analysis

PD analysis is crucial to confirm target engagement and elucidate the biological response to this compound in the tumor microenvironment (TME).

Protocol 1: T-Cell Infiltration and Activation by Flow Cytometry

  • Sample Preparation: At the study endpoint, harvest tumors and spleens. Prepare single-cell suspensions from tumor tissue by mechanical dissociation and enzymatic digestion (e.g., using collagenase/DNase).

  • Staining: Stain cells with a panel of fluorescently-conjugated antibodies against human immune cell markers. A typical panel includes:

    • General T-Cells: CD45, CD3

    • T-Cell Subsets: CD4, CD8

    • Activation/Exhaustion Markers: Ki-67 (proliferation), Granzyme B (cytotoxicity), PD-1, TIM-3.

  • Data Acquisition: Analyze samples on a multi-color flow cytometer.

  • Analysis: Quantify the percentage and absolute number of CD8+ and CD4+ T-cells within the tumor (as a percentage of total CD45+ cells). Assess the proportion of CD8+ T-cells expressing Ki-67 and Granzyme B.

Protocol 2: PD-L1 Glycosylation Status by Western Blot

  • Tumor Lysate Preparation: Snap-freeze a portion of the harvested tumor in liquid nitrogen. Prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Probe the membrane with a primary antibody against PD-L1.

    • Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to HRP and visualize with an ECL substrate.

  • Analysis: this compound treatment is expected to cause a shift in the molecular weight of PD-L1, with an increase in the lower molecular weight, under-glycosylated form and a decrease in the higher molecular weight, mature form.[4]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in Humanized Mice

Treatment Group Dosing Regimen Mean Tumor Volume at Endpoint (mm³) ± SEM Tumor Growth Inhibition (TGI) (%)
Vehicle Control Vehicle, p.o., BID 1540 ± 125 -
This compound 30 mg/kg, p.o., BID 724 ± 98 53%

| Anti-PD-L1 mAb | 10 mg/kg, i.p., 2x/week | 616 ± 85 | 60% |

Table 2: Pharmacodynamic Effects of this compound in the Tumor Microenvironment

Treatment Group % CD8+ of CD45+ Cells (Mean ± SEM) % Ki-67+ in CD8+ T-Cells (Mean ± SEM) Ratio of Glycosylated to Unglycosylated PD-L1 (Mean ± SEM)
Vehicle Control 4.5 ± 0.8 12.1 ± 2.1 3.2 ± 0.4

| this compound (30 mg/kg) | 11.2 ± 1.5 | 35.6 ± 4.3 | 0.9 ± 0.2 |

Logical Relationships of In Vivo Assessment

The successful in vivo evaluation of this compound relies on a logical cascade of assessments, from primary anti-tumor efficacy to confirmation of its mechanism of action.

Logical_Relationship A Primary Question: Does this compound inhibit tumor growth in vivo? B Anti-Tumor Efficacy Study (Tumor Growth Inhibition) A->B C Secondary Question: Does the effect correlate with immune modulation? B->C If TGI is significant D Pharmacodynamic Analysis (T-Cell Infiltration/Activation) C->D E Tertiary Question: Is the drug hitting its target as expected? D->E If immune modulation is observed F Target Engagement Analysis (PD-L1 Glycosylation Status) E->F G Conclusion: This compound demonstrates mechanism-driven in vivo efficacy F->G If target engagement is confirmed

Caption: Logical Flow of In Vivo Efficacy Assessment.

References

Application Notes and Protocols: BMS-1166 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent and selective small-molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Unlike antibody-based checkpoint inhibitors, this compound offers the potential for oral administration, improved tissue penetration, and a shorter half-life, which may reduce the incidence of immune-related adverse events.[1][] Mechanistically, this compound induces the dimerization of PD-L1, blocking its interaction with the PD-1 receptor on T cells.[1][3] This action prevents the glycosylation and maturation of PD-L1 by inhibiting its export from the endoplasmic reticulum to the Golgi apparatus, ultimately leading to the restoration of T cell function and an enhanced anti-tumor immune response.[1][4][5][6]

The combination of immune checkpoint inhibitors with traditional chemotherapy is a promising strategy in cancer therapy. Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells, thereby sensitizing the tumor microenvironment to the effects of immunotherapy. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with standard chemotherapeutic agents.

While preclinical and clinical data on the combination of this compound with traditional chemotherapy are still emerging, this document compiles relevant data from studies involving this compound with other targeted agents and analogous studies with other small-molecule PD-L1 inhibitors in combination with chemotherapy to provide a comprehensive guide for researchers.

Data Presentation

In Vitro Efficacy of this compound in Combination with BEZ235 (PI3K/mTOR Inhibitor) in Colorectal Cancer Cells

Data from a study combining this compound with the PI3K/mTOR inhibitor BEZ235 in SW480 and SW480R colorectal cancer cell lines.

Table 1: Cell Viability (MTT Assay) and Apoptosis (Flow Cytometry) in SW480 and SW480R Cells

Treatment GroupSW480 Cell Viability (% of Control)SW480 Apoptosis Rate (%)SW480R Cell Viability (% of Control)SW480R Apoptosis Rate (%)
Control1005.2 ± 0.81004.8 ± 0.6
This compound (10 µM)85.3 ± 4.112.5 ± 1.588.1 ± 3.910.9 ± 1.2
BEZ235 (1 µM)78.9 ± 3.518.9 ± 2.181.4 ± 3.216.7 ± 1.8
This compound + BEZ23555.2 ± 2.835.7 ± 3.259.8 ± 2.532.4 ± 2.9

*p < 0.05 compared to single-agent treatment.

Table 2: Colony Formation Inhibition in SW480 and SW480R Cells

Treatment GroupSW480 Colony Formation (% of Control)SW480R Colony Formation (% of Control)
Control100100
This compound (10 µM)75.6 ± 5.378.2 ± 4.9
BEZ235 (1 µM)68.4 ± 4.771.3 ± 4.2
This compound + BEZ23542.1 ± 3.145.9 ± 3.5

*p < 0.05 compared to single-agent treatment.

Signaling Pathways and Experimental Workflows

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T Cell Inhibition PD1->Inhibition PDL1_unglyco Unglycosylated PD-L1 PDL1_glyco Glycosylated PD-L1 PDL1_unglyco->PDL1_glyco Glycosylation Dimer PD-L1 Dimer PDL1_unglyco->Dimer Dimerization (induced by this compound) PDL1_glyco->PDL1 BMS1166 This compound BMS1166->PDL1_unglyco TCell T Cell Activation T Cell Activation TCell->Activation Inhibition->Activation

This compound Mechanism of Action

start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound, Chemotherapy, or Combination seed_cells->treat_cells incubate1 Incubate (e.g., 48-72h) treat_cells->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end

In Vitro Cell Viability (MTT) Assay Workflow

start Start tumor_cells Culture Tumor Cells (PD-L1 positive) start->tumor_cells t_cells Isolate T Cells (e.g., from PBMCs) start->t_cells coculture Co-culture Tumor Cells and T Cells with this compound +/- Chemotherapy tumor_cells->coculture t_cells->coculture incubate Incubate (e.g., 72h) coculture->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure IFN-γ by ELISA collect_supernatant->elisa analyze Analyze Data (Quantify T Cell Activation) elisa->analyze end End analyze->end

T Cell Activation Co-Culture Workflow

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Cisplatin; stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

  • Treat the cells with this compound alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8][9][10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8][9][10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][3][11][12][13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1][3][11][12][13]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][3][11][12][13]

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates

  • This compound

  • Chemotherapeutic agent

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

  • Treat the cells with this compound, the chemotherapeutic agent, or the combination for the desired time (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4][5][14][15][16]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.[4][5][14][15][16]

T Cell Activation Co-Culture Assay

Objective: To assess the ability of this compound, in combination with chemotherapy, to enhance T cell-mediated anti-tumor activity.

Materials:

  • PD-L1-positive cancer cell line

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Chemotherapeutic agent (used to pre-treat cancer cells to induce immunogenic cell death)

  • Human IFN-γ ELISA Kit

  • 96-well U-bottom plates

Protocol:

  • Seed the cancer cells in a 96-well flat-bottom plate and allow them to adhere.

  • (Optional) Pre-treat the cancer cells with a sub-lethal dose of the chemotherapeutic agent for 24 hours to upregulate PD-L1 and induce immunogenic changes. Wash the cells to remove the drug.

  • Isolate T cells from healthy donor PBMCs.

  • Add the T cells to the wells containing the cancer cells at an effector-to-target (E:T) ratio of 10:1.

  • Add this compound at various concentrations to the co-culture.

  • Incubate the co-culture for 72 hours at 37°C.

  • Collect the supernatant from each well.

  • Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.[17][18][19]

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG) reconstituted with human PBMCs, or a syngeneic tumor model in immunocompetent mice.

  • Tumor cells that form tumors in the chosen mouse model.

  • This compound formulated for oral administration.

  • Chemotherapeutic agent formulated for injection.

  • Calipers for tumor measurement.

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound in combination with chemotherapy.

  • Administer this compound orally (e.g., daily) and the chemotherapeutic agent (e.g., intraperitoneally, following a clinically relevant schedule).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Conclusion

The combination of the small-molecule PD-L1 inhibitor this compound with traditional chemotherapy holds significant promise for enhancing anti-tumor responses. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. By systematically investigating the effects on cell viability, apoptosis, T cell activation, and in vivo tumor growth, researchers can elucidate the synergistic potential and underlying mechanisms of combining this compound with various chemotherapeutic agents, paving the way for future clinical development.

References

Application Notes and Protocols for Studying T-Cell Activation Pathways Using BMS-1166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BMS-1166, a small molecule inhibitor of PD-L1, for investigating T-cell activation pathways. The protocols outlined below are based on established methodologies and published research, offering a framework for studying the mechanism of action and cellular effects of this compound.

Introduction

This compound is a potent small molecule inhibitor that disrupts the PD-1/PD-L1 signaling axis, a critical immune checkpoint pathway that regulates T-cell activation and tolerance. Unlike monoclonal antibodies that block the extracellular interaction of PD-1 and PD-L1, this compound acts intracellularly. Its primary mechanism of action involves the inhibition of PD-L1 glycosylation and its subsequent export from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4] This leads to the accumulation of an under-glycosylated form of PD-L1 within the ER, reducing its expression on the cell surface and thereby preventing its engagement with the PD-1 receptor on T-cells.[1][2][3] By abrogating this immunosuppressive signal, this compound can restore T-cell effector functions, making it a valuable tool for cancer immunotherapy research.[1][5]

Mechanism of Action: Signaling Pathway

This compound targets the post-translational modification of PD-L1. The diagram below illustrates the signaling pathway affected by this compound.

BMS1166_Mechanism_of_Action cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell ER Endoplasmic Reticulum PDL1_protein PD-L1 Protein (under-glycosylated) ER->PDL1_protein Golgi Golgi Apparatus PDL1_glycosylated PD-L1 (glycosylated) Golgi->PDL1_glycosylated PDL1_mRNA PD-L1 mRNA PDL1_mRNA->ER Translation PDL1_protein->Golgi Transport & Glycosylation Cell_Surface_PDL1 Cell Surface PD-L1 PDL1_glycosylated->Cell_Surface_PDL1 Trafficking PD1 PD-1 Receptor Cell_Surface_PDL1->PD1 Interaction BMS1166 This compound BMS1166->Golgi Inhibits transport from ER to Golgi TCR TCR PD1->TCR Inhibits T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition Signaling Cascade T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity

CompoundAssay TypeTargetIC50 (nM)
This compoundHomogenous Time-Resolved Fluorescence (HTRF)PD-L11.4

Data sourced from Bristol-Myers Squibb preclinical data.[1]

Table 2: Cellular Activity in Co-culture Assays

Cell LinesAssay TypeTreatmentResult
PC9/PD-L1 (tumor cells) & Jurkat/PD-1 (T-cells)NFAT-Luciferase Reporter Assay10 µM this compoundComplete restoration of suppressed luciferase activation.[1]
MDA-MB-231 (tumor cells) & Jurkat (T-cells)T-cell Apoptosis Assay (Flow Cytometry)This compoundSignificant reduction in T-cell apoptosis.[5]
PC9/PD-L1 & Jurkat/PD-1Western BlotThis compound (dose-dependent)Prevention of co-culture-induced PD-1 degradation.[1]

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound are provided below.

Experimental Workflow: T-Cell Activation Bioassay

The following diagram outlines the general workflow for assessing T-cell activation.

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_coculture Co-culture cluster_analysis Analysis Culture_Tumor_Cells Culture PD-L1+ Tumor Cells Treat_Tumor_Cells Treat Tumor Cells with this compound or DMSO Culture_Tumor_Cells->Treat_Tumor_Cells Culture_Jurkat_Cells Culture Jurkat/PD-1 (NFAT-Luc) Cells Co_culture Co-culture Tumor Cells and Jurkat Cells Culture_Jurkat_Cells->Co_culture Treat_Tumor_Cells->Co_culture Stimulate Stimulate with Ionomycin and TPA Co_culture->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Luciferase_Assay Measure Luciferase Activity Lyse_Cells->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis

Caption: Workflow for T-cell activation bioassay.

Protocol 1: Jurkat T-Cell Activation Assay (NFAT-Luciferase Reporter)

This protocol is designed to measure the activation of Jurkat T-cells, which are engineered to express a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.

Materials:

  • PD-L1 expressing tumor cells (e.g., PC9/PD-L1, MDA-MB-231)

  • Jurkat cells stably expressing PD-1 and an NFAT-luciferase reporter construct (Jurkat/PD-1/NFAT-luc)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Ionomycin (INM)

  • Phorbol 12-myristate 13-acetate (TPA)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed PD-L1 expressing tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Treat the tumor cells with the desired concentrations of this compound or DMSO (vehicle control) for 17 hours. A typical concentration for this compound is 10 µM.[1]

  • Co-culture:

    • Add Jurkat/PD-1/NFAT-luc cells to the wells containing the treated tumor cells at an effector-to-target (E:T) ratio of 10:1 (2 x 10^5 Jurkat cells/well).

  • T-Cell Stimulation:

    • Immediately after adding the Jurkat cells, stimulate the co-culture with 1 µM Ionomycin and 10 ng/ml TPA to induce T-cell activation.[1]

  • Incubation:

    • Incubate the co-culture plate for 12 hours at 37°C in a 5% CO2 incubator.[1]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.

  • Data Analysis:

    • Record the luminescence signal using a luminometer. The fold induction of luciferase activity is calculated relative to the unstimulated control.

Protocol 2: Western Blot Analysis of PD-L1 Glycosylation

This protocol is used to assess the effect of this compound on the glycosylation status of PD-L1.

Materials:

  • PD-L1 expressing cells

  • This compound

  • Tunicamycin (positive control for glycosylation inhibition)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PNGase F

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PD-L1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin)

Procedure:

  • Cell Treatment:

    • Culture PD-L1 expressing cells and treat with this compound (e.g., 10 µM) or Tunicamycin (e.g., 1 µg/ml) for 17 hours.[6]

  • Cell Lysis:

    • Harvest and lyse the cells in lysis buffer. Determine the protein concentration of the lysates.

  • PNGase F Digestion (Optional but Recommended):

    • To confirm that the observed band shift is due to glycosylation, treat a portion of the cell lysate with PNGase F according to the manufacturer's instructions. This will remove N-linked glycans.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE. The fully glycosylated form of PD-L1 runs at a higher molecular weight (~55 kDa) than the under-glycosylated (~43 kDa) or non-glycosylated form.[1][7]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-PD-L1 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: Flow Cytometry for T-Cell Apoptosis

This protocol is for quantifying the effect of this compound on T-cell apoptosis in a co-culture system.

Materials:

  • PD-L1 expressing tumor cells

  • Jurkat T-cells

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Co-culture and Treatment:

    • Establish a co-culture of tumor cells and Jurkat T-cells as described in Protocol 1. Treat the co-culture with this compound or vehicle control.

  • Cell Harvesting:

    • After the desired incubation period (e.g., 24-48 hours), gently collect the suspension Jurkat cells.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the different experimental approaches to studying this compound.

Experimental_Logic cluster_Cellular_Effects Cellular Effects cluster_Mechanism Mechanism of Action cluster_Assays Experimental Assays T_Cell_Activation Increased T-Cell Activation Reduced_Apoptosis Reduced T-Cell Apoptosis BMS1166_Treatment This compound Treatment Inhibit_Glycosylation Inhibition of PD-L1 Glycosylation & Trafficking BMS1166_Treatment->Inhibit_Glycosylation Reduced_Surface_PDL1 Reduced Cell Surface PD-L1 Inhibit_Glycosylation->Reduced_Surface_PDL1 Reduced_Surface_PDL1->T_Cell_Activation Reduced_Surface_PDL1->Reduced_Apoptosis Luciferase_Assay NFAT-Luciferase Reporter Assay Luciferase_Assay->T_Cell_Activation Measures Flow_Cytometry Flow Cytometry (Annexin V/PI) Flow_Cytometry->Reduced_Apoptosis Measures Western_Blot Western Blot (PD-L1) Western_Blot->Inhibit_Glycosylation Measures

Caption: Logical flow of this compound experimentation.

References

Application Notes and Protocols for Assessing BMS-1166 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction.[1][2] Accurate assessment of this compound target engagement with PD-L1 is crucial for understanding its mechanism of action, optimizing dosing strategies, and developing more effective cancer immunotherapies. These application notes provide detailed protocols for various biophysical and cell-based methods to quantify the interaction of this compound with its target, PD-L1.

This compound primarily functions by binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with the PD-1 receptor on T-cells.[1][3][4] This blockade restores T-cell activation and enhances the anti-tumor immune response.[1][2][3] A secondary mechanism involves the inhibition of PD-L1 glycosylation and its export from the endoplasmic reticulum, further reducing its presence on the cell surface.[5][]

Signaling Pathway and Mechanism of Action

The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing the tumor to evade the immune system. This compound disrupts this interaction.

PD1_PDL1_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation Signal 1 PD-1 PD-1 PD-1->Activation MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal This compound This compound This compound->PD-L1 Binds and Induces Dimerization This compound->PD-L1

Caption: this compound blocks the PD-1/PD-L1 inhibitory signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, providing a benchmark for experimental results.

ParameterValueAssay MethodReference
IC50 1.4 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[1][2]
EC50 Three-digit nanomolar rangeNFAT-Luciferase Reporter Assay in Jurkat T-cells[3]

Application Note 1: Biophysical Assays for Direct Binding Affinity

Biophysical methods provide a direct measure of the binding affinity and thermodynamics of the this compound and PD-L1 interaction in a purified, cell-free system.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8][9]

  • Protein and Compound Preparation:

    • Express and purify recombinant human PD-L1 (extracellular domain). Dialyze extensively against the ITC running buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in the same ITC running buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions and is kept low (<1%) to minimize buffer mismatch effects.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the purified PD-L1 solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of this compound to PD-L1.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purify PD-L1 Buffer Dialyze against identical buffer Protein->Buffer Ligand Prepare this compound Ligand->Buffer Load_Protein Load PD-L1 into Sample Cell Buffer->Load_Protein Load_Ligand Load this compound into Syringe Buffer->Load_Ligand Titrate Inject this compound into PD-L1 Load_Protein->Titrate Load_Ligand->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.[10][11][12]

  • Sensor Chip Preparation:

    • Immobilize recombinant human PD-L1 onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Activate the chip surface with a mixture of EDC and NHS.

    • Inject PD-L1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for baseline subtraction.

    • Inject the this compound dilutions over the immobilized PD-L1 surface at a constant flow rate.

    • Monitor the association phase during injection and the dissociation phase during buffer flow.

  • Surface Regeneration:

    • After each cycle, regenerate the sensor surface by injecting a solution that disrupts the PD-L1/BMS-1166 interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt solution).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) and the buffer-only injection from the binding data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd (Kd = koff/kon).

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize Immobilize PD-L1 on Sensor Chip Association Inject this compound (Association) Immobilize->Association Prepare_Analyte Prepare this compound Dilutions Prepare_Analyte->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Subtract_Refs Reference Subtraction Dissociation->Subtract_Refs Regeneration->Association Next Cycle Fit_Kinetics Fit to Kinetic Model Subtract_Refs->Fit_Kinetics Results Determine kon, koff, Kd Fit_Kinetics->Results

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

Application Note 2: Cellular Assays for Target Engagement and Functional Outcome

Cell-based assays are essential to confirm that this compound can engage its target in a physiological context and elicit the desired functional response.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells or cell lysates.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[16][17]

  • Cell Treatment:

    • Culture cells expressing PD-L1 (e.g., MDA-MB-231 breast cancer cells) to a suitable confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and quantify the amount of soluble PD-L1 using a suitable method like Western Blot or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble PD-L1 as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and engagement.

    • Alternatively, at a single, optimized temperature, a dose-response curve can be generated to determine the EC50 for target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Culture_Cells Culture PD-L1+ Cells Treat_Compound Treat with this compound or Vehicle Culture_Cells->Treat_Compound Harvest Harvest Cells Treat_Compound->Harvest Heat Heat Aliquots to Various Temperatures Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Separate Soluble and Aggregated Fractions Lyse->Centrifuge Quantify Quantify Soluble PD-L1 (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melting Curves Quantify->Plot Result Observe Thermal Shift Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NFAT Reporter Assay for T-Cell Activation

This functional assay measures the ability of this compound to block the PD-1/PD-L1 inhibitory signal and restore T-cell activation. It utilizes a Jurkat T-cell line engineered to express PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[3]

  • Cell Preparation:

    • Effector Cells: Jurkat-PD-1/NFAT-Luc cells.

    • Target Cells: A cell line engineered to express both a T-cell receptor (TCR) agonist (e.g., anti-CD3) and human PD-L1 on their surface (antigen-presenting cells, APCs).

  • Co-culture Assay:

    • Plate the target cells in a 96-well plate.

    • Add this compound at various concentrations to the wells.

    • Add the Jurkat-PD-1/NFAT-Luc effector cells to initiate the co-culture.

    • Incubate the co-culture for a suitable period (e.g., 6-12 hours) at 37°C.

  • Luciferase Measurement:

    • After incubation, add a luciferase substrate reagent to the wells.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to NFAT activity and, therefore, T-cell activation.

    • Plot the luminescence signal against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50, which represents the concentration of this compound required to achieve 50% of the maximal restoration of T-cell activation.

NFAT_Assay_Logic TCR_Activation TCR Activation (by APC) NFAT_Activation NFAT Pathway Activation TCR_Activation->NFAT_Activation PD1_PDL1_Interaction PD-1/PD-L1 Interaction PD1_PDL1_Interaction->NFAT_Activation Luciferase_Expression Luciferase Expression (Signal) NFAT_Activation->Luciferase_Expression This compound This compound This compound->PD1_PDL1_Interaction Inhibits

Caption: Logical flow of the NFAT reporter assay for T-cell activation.

Conclusion

The methods described provide a comprehensive toolkit for assessing the target engagement of this compound. Combining biophysical assays for direct binding characterization with cellular assays for confirming target interaction in a physiological context and measuring functional outcomes will provide a robust understanding of the compound's mechanism of action. These protocols can be adapted for the evaluation of other small-molecule inhibitors targeting the PD-1/PD-L1 axis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing BMS-1166 Delivery to Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of the PD-L1 inhibitor, BMS-1166, to tumor microenvironments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) interaction, with an IC50 of 1.4 nM.[1][2][3][4][5] It functions as an immune checkpoint inhibitor by inducing the dimerization of PD-L1 and blocking its interaction with PD-1 on T cells.[1][6] This action antagonizes the inhibitory signal, thereby restoring T cell activation and enhancing the anti-tumor immune response.[1][4][7] Additionally, this compound has been shown to inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum, leading to its functional inactivation.[6][8][9]

Q2: What are the main challenges in delivering this compound to the tumor microenvironment?

A2: As a small molecule, this compound possesses advantageous properties like higher tissue permeability compared to monoclonal antibodies.[10] However, its effective delivery is hampered by several factors characteristic of the tumor microenvironment (TME), including:

  • Poor Solubility: this compound is hydrophobic, which can lead to low bioavailability and difficulty in formulating aqueous solutions for administration.

  • Physiological Barriers: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can impede the penetration and uniform distribution of the drug.[11]

  • Off-Target Effects: Systemic administration can lead to toxicity in healthy tissues.

  • Rapid Clearance: Small molecules can be quickly cleared from circulation, reducing their accumulation at the tumor site.[12]

Q3: Why use nanoparticles to deliver this compound?

A3: Nanoparticle-based drug delivery systems, such as polymeric micelles, offer several advantages for delivering hydrophobic drugs like this compound:[13]

  • Enhanced Solubility and Stability: Nanoparticles can encapsulate hydrophobic drugs within their core, increasing their solubility and protecting them from degradation in the bloodstream.[14]

  • Improved Pharmacokinetics: Nanoparticles can extend the circulation half-life of the drug, leading to increased accumulation in the tumor through the enhanced permeability and retention (EPR) effect.[15]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., peptides, antibodies) to specifically bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic toxicity.[10][16]

  • Controlled Release: Nanoparticle formulations can be designed for sustained or triggered drug release in response to specific stimuli within the TME (e.g., low pH, specific enzymes).[13]

Troubleshooting Guides

Nanoparticle Formulation and Drug Loading

Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Polymeric Micelles.

  • Possible Cause 1: Poor affinity between this compound and the micelle core.

    • Troubleshooting:

      • Optimize the polymer composition: Select a core-forming polymer with higher hydrophobicity or specific interactions (e.g., π-π stacking) with the aromatic rings in this compound.

      • Modify the drug loading method: Experiment with different solvent evaporation or dialysis methods. The choice of organic solvent is critical; screen various solvents to find one that solubilizes both the polymer and this compound effectively.[2] A lower ratio of organic to aqueous phase during co-solvent evaporation can improve encapsulation.[17][18]

  • Possible Cause 2: Premature precipitation of this compound during micelle formation.

    • Troubleshooting:

      • Adjust the rate of solvent removal: Slower evaporation or dialysis can allow for more efficient partitioning of the drug into the micelle core.

      • Optimize the drug-to-polymer ratio: A very high initial drug concentration can lead to precipitation. Experiment with different feeding ratios.

Issue 2: Particle Aggregation and Instability.

  • Possible Cause 1: Insufficient stabilization by the hydrophilic shell (e.g., PEG).

    • Troubleshooting:

      • Increase the molecular weight or density of the PEG chains: Longer PEG chains provide better steric hindrance against aggregation.[19]

      • Incorporate charged groups: Introducing a slight surface charge can induce electrostatic repulsion between particles.

  • Possible Cause 2: Destabilization in biological media.

    • Troubleshooting:

      • Crosslink the micelle core or shell: Covalent crosslinking enhances stability against dilution and interaction with serum proteins.[19]

      • Incorporate stabilizing excipients: The use of lyoprotectants like β-cyclodextrins can help maintain micelle integrity during lyophilization and reconstitution.[2]

Nanoparticle Characterization

Issue 3: Inaccurate or Inconsistent Particle Size Measurement by Dynamic Light Scattering (DLS).

  • Possible Cause 1: Sample concentration is too high or too low.

    • Troubleshooting:

      • Optimize concentration: High concentrations can cause multiple scattering events, leading to an underestimation of particle size. Dilute the sample until the count rate is within the optimal range for the instrument. Perform a dilution check to ensure the measured size is independent of concentration.

  • Possible Cause 2: Presence of aggregates or contaminants.

    • Troubleshooting:

      • Filter the sample: Use an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) to remove large aggregates and dust before measurement. Be aware that filtration can sometimes induce bubble formation.[20]

      • Check for polydispersity: A high Polydispersity Index (PDI > 0.2) suggests a broad size distribution or the presence of multiple populations, which may require further sample purification or fractionation.[21]

  • Possible Cause 3: Incorrect data interpretation.

    • Troubleshooting:

      • Understand intensity vs. number distribution: DLS primarily measures intensity-weighted distribution, which is highly sensitive to larger particles.[21][22] For a more accurate representation of the primary nanoparticle population, convert the data to number or volume-weighted distributions, but be aware of the potential for artifacts.

In Vitro and In Vivo Experiments

Issue 4: Burst Release of this compound in In Vitro Release Assays.

  • Possible Cause 1: Drug adsorbed to the nanoparticle surface.

    • Troubleshooting:

      • Purify the nanoparticle suspension: Use techniques like dialysis or size exclusion chromatography to remove unencapsulated and surface-adsorbed drug.

  • Possible Cause 2: Poor stability of the nanoparticle formulation in the release medium.

    • Troubleshooting:

      • Strengthen the micelle core: As mentioned, core-crosslinking can significantly enhance stability and provide more sustained release.

      • Choose an appropriate release medium: The presence of certain components in the medium (e.g., high concentrations of surfactants) can accelerate micelle dissociation.

Issue 5: Low Tumor Accumulation of Nanoparticles In Vivo.

  • Possible Cause 1: Rapid clearance by the reticuloendothelial system (RES).

    • Troubleshooting:

      • Optimize PEGylation: A dense PEG shell is crucial to minimize opsonization and RES uptake.[19][23]

      • Control particle size: Nanoparticles in the range of 50-200 nm generally exhibit longer circulation times and better tumor accumulation.

  • Possible Cause 2: Poor penetration into the tumor tissue.

    • Troubleshooting:

      • Reduce particle size: Smaller nanoparticles (<100 nm) may penetrate the dense tumor stroma more effectively.[13]

      • Utilize active targeting: Decorating the nanoparticle surface with ligands that bind to overexpressed receptors on tumor cells (e.g., T7 peptide for transferrin receptor) can enhance internalization and retention.[10][16]

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded T7-PEG-PCL Micelles.

ParameterEmpty MicellesThis compound Loaded Micelles (BMS-T7)
Average Diameter (nm)54.62 ± 2.2860.22 ± 2.56
Encapsulation Efficiency (%)N/A83.89 ± 5.59
Drug Loading Degree (%)N/A4.95 ± 0.79
Release Half-life (hours)N/A~48
Data from a study on targeted delivery of this compound to breast cancer cells.

Source: Targeted Delivery of this compound for Enhanced Breast Cancer Immunotherapy.[10][16]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded T7-PEG-PCL Micelles (BMS-T7) via Dialysis.

  • Materials: T7-PEG-PCL polymer, this compound, Dimethylformamide (DMF), Dialysis tubing (MWCO 7000 Da), Distilled water.

  • Procedure:

    • Dissolve the T7-PEG-PCL polymer and this compound in DMF at a mass ratio of 20:1. Ensure complete dissolution.[4]

    • Transfer the resulting solution into a pre-wetted dialysis bag.

    • Perform dialysis against a large volume of distilled water for 12-24 hours.[4]

    • Change the distilled water at least three times during the dialysis period to ensure complete removal of DMF.[4]

    • The self-assembled, drug-loaded micelles are formed within the dialysis bag.

    • Collect the micelle solution and store at 4°C for further characterization.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading.

  • Materials: BMS-T7 micelle solution, appropriate solvent to dissolve micelles and release the drug (e.g., DMF or acetonitrile), High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Lyophilize a known volume of the BMS-T7 micelle solution to obtain the total weight of the micelles (drug + polymer).

    • Take another known volume of the micelle solution and disrupt the micelles by adding a solvent that dissolves both the polymer and the drug.

    • Quantify the amount of this compound in the disrupted solution using a validated HPLC method.

    • Calculate Drug Loading (%):

      • (Mass of drug in micelles / Total mass of micelles) x 100

    • Calculate Encapsulation Efficiency (%):

      • (Mass of drug in micelles / Initial mass of drug used in formulation) x 100

Protocol 3: In Vitro Drug Release Study using Dialysis Method.

  • Materials: BMS-T7 micelle solution, Dialysis bag (with appropriate MWCO, e.g., 7000 Da), Phosphate-buffered saline (PBS, pH 7.4), HPLC system.

  • Procedure:

    • Place a known volume of the BMS-T7 micelle solution into a dialysis bag.

    • Immerse the sealed dialysis bag in a known volume of pre-warmed (37°C) PBS, which serves as the release medium.[4]

    • Maintain constant gentle stirring of the release medium.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the concentration of this compound in the collected aliquots by HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

G cluster_formulation Nanoparticle Formulation Workflow drug This compound dissolve Dissolution drug->dissolve polymer T7-PEG-PCL Polymer polymer->dissolve solvent Organic Solvent (DMF) solvent->dissolve mix Drug-Polymer Solution dissolve->mix dialysis Dialysis vs. Water mix->dialysis micelles Self-Assembled BMS-T7 Micelles dialysis->micelles

Caption: Workflow for the preparation of this compound loaded micelles.

G cluster_pathway This compound Mechanism of Action BMS1166 This compound PDL1_ER PD-L1 in Endoplasmic Reticulum BMS1166->PDL1_ER Blocks ER Export & Inhibits Glycosylation PDL1_Surface PD-L1 on Tumor Cell Surface BMS1166->PDL1_Surface Induces Dimerization BMS1166->PDL1_Surface Inhibits Interaction PD1 PD-1 on T Cell PDL1_Surface->PD1 Interaction TCell_Exhaustion T Cell Exhaustion PD1->TCell_Exhaustion Inhibitory Signal TCell T Cell TCell_Activation T Cell Activation (Anti-tumor response) TCell->TCell_Activation

Caption: Signaling pathway showing this compound's inhibitory actions.

G cluster_troubleshooting Troubleshooting Logic: Low Encapsulation Efficiency start Low %EE Observed cause1 Poor Drug-Polymer Affinity? start->cause1 cause2 Premature Drug Precipitation? start->cause2 solution1a Optimize Polymer Composition cause1->solution1a solution1b Screen Organic Solvents cause1->solution1b solution2a Adjust Solvent Removal Rate cause2->solution2a solution2b Vary Drug:Polymer Ratio cause2->solution2b end Improved %EE solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Troubleshooting flowchart for low encapsulation efficiency.

References

Technical Support Center: BMS-1166 Dosage Refinement and Toxicity Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of the PD-1/PD-L1 inhibitor, BMS-1166, to minimize toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with an in vitro IC50 of 1.4 nM.[1][2] Its primary mechanism involves binding to PD-L1 and inducing its dimerization, which blocks the interaction with its receptor, PD-1.[1][3] This action antagonizes the inhibitory signal on T-cells, thereby restoring their activation.[3][4] Additionally, this compound has been shown to interfere with the post-translational modification of PD-L1 by partially inhibiting its glycosylation and preventing its export from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of an under-glycosylated form of PD-L1 in the ER.[5][6][7]

Q2: What is the in vitro therapeutic window for this compound?

A2: this compound exhibits a favorable in vitro therapeutic window. While it potently inhibits the PD-1/PD-L1 interaction at a low nanomolar concentration (IC50 = 1.4 nM), its cytotoxic effects are observed at much higher concentrations. For instance, the EC50 for toxicity in Jurkat T-cells is approximately 40.5 μM and in CHO-K1 cells is 33.4 μM.[3] The IC50 for cytotoxicity in MDA-MB-231 breast cancer cells has been reported to be 28.77 μM.[4][8] This indicates a wide separation between the effective concentration for its intended biological activity and the concentration at which it induces significant cell toxicity in vitro.

Q3: Why is there a lack of in vivo dosage and toxicity data for this compound in standard mouse models?

A3: A significant challenge in conducting in vivo studies with this compound is its species specificity. The compound is highly specific for human PD-L1 and does not effectively bind to or inhibit murine (mouse) PD-L1.[6][8] This specificity renders standard mouse models unsuitable for evaluating the in vivo efficacy and toxicity of this compound. Consequently, researchers should not expect to observe a therapeutic effect when using this compound in conventional mouse strains.

Q4: How can I conduct in vivo studies with this compound if it's not active in mice?

A4: To evaluate the in vivo properties of this compound, it is necessary to use animal models that express human PD-L1. The most common approach is the use of humanized mouse models. These are typically immunodeficient mice engrafted with human immune cells and/or tumors that express human PD-L1. This allows for the investigation of this compound's activity and potential toxicities in a system where the drug target is present.

Q5: What are some general strategies to minimize the toxicity of small molecule inhibitors like this compound in preclinical studies?

A5: While specific in vivo toxicity data for this compound is limited, general principles for minimizing the toxicity of small molecule inhibitors can be applied:

  • Dose Escalation Studies: Begin with low, non-toxic doses and gradually escalate to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing schedules and maintain therapeutic concentrations while avoiding toxic peaks.

  • Formulation Optimization: The choice of vehicle for in vivo administration can significantly impact drug solubility, bioavailability, and toxicity. It is crucial to use a well-tolerated formulation. For this compound, formulations using DMSO, PEG300, Tween 80, and saline or corn oil have been suggested for in vivo use.[1]

  • Targeted Delivery Systems: Encapsulating the drug in nanoparticles or micelles can improve its delivery to the target tissue and reduce systemic exposure, thereby minimizing off-target toxicity.[8]

  • Close Monitoring of Animal Health: Regularly monitor animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No therapeutic effect observed in a mouse model. This compound is specific for human PD-L1 and does not bind to murine PD-L1.[6][8]Use a humanized mouse model that expresses human PD-L1.
Inconsistent results in in vitro assays. This compound may have limited solubility in aqueous solutions.Ensure complete solubilization of the compound in a suitable solvent like DMSO before preparing working dilutions in cell culture media.
High background toxicity in cell-based assays. The concentration of this compound used may be too high, exceeding its cytotoxic threshold.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Refer to the known EC50 values for toxicity as a starting point.[3]
Precipitation of the compound in culture media. The final concentration of the solvent (e.g., DMSO) may be too high, or the compound may have poor solubility in the media.Keep the final DMSO concentration in the culture media below 0.5% to avoid solvent-induced toxicity. If precipitation persists, consider using a different formulation or a solubilizing agent.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Parameter Value Reference
PD-1/PD-L1 InteractionIC501.4 nM[1][2]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Parameter Value Reference
Jurkat (Human T-cell)EC5040.5 μM[3]
CHO-K1 (Chinese Hamster Ovary)EC5033.4 μM[3]
MDA-MB-231 (Human Breast Cancer)IC5028.77 μM[4][8]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

This protocol is adapted from studies evaluating the ability of this compound to restore T-cell activation in the presence of PD-L1.[3]

  • Cell Culture: Co-culture Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element with CHO-K1 cells engineered to express PD-L1 and a T-cell receptor (TCR) agonist.

  • Compound Treatment: Treat the co-culture with a dose range of this compound (e.g., 0.1 nM to 10 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-L1 antibody).

  • Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions.

  • Readout: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) to quantify T-cell activation. An increase in reporter activity indicates that this compound is blocking the PD-1/PD-L1 inhibitory signal.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is a general method to determine the cytotoxic concentration of this compound in a specific cell line.[3]

  • Cell Seeding: Seed the cells of interest (e.g., Jurkat, MDA-MB-231) in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 μM to 100 μM). Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Calculate the EC50 or IC50 for toxicity by plotting the cell viability against the log of the this compound concentration.

Visualizations

BMS_1166_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell PD1 PD-1 Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation PDL1 PD-L1 PDL1->PD1 Interaction MHC MHC MHC->TCR Signal 1 BMS1166 This compound BMS1166->PDL1 Binds and Induces Dimerization

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Experimental_Workflow start Start: In Vitro Characterization dose_response Dose-Response Curve (PD-1/PD-L1 Inhibition Assay) start->dose_response cytotoxicity_assay Cytotoxicity Assay (Multiple Cell Lines) start->cytotoxicity_assay determine_ic50 Determine IC50 dose_response->determine_ic50 therapeutic_window Establish In Vitro Therapeutic Window determine_ic50->therapeutic_window determine_ec50 Determine EC50/IC50 for Toxicity cytotoxicity_assay->determine_ec50 determine_ec50->therapeutic_window in_vivo_prep In Vivo Model Selection (Humanized Mice) therapeutic_window->in_vivo_prep formulation Formulation and Dose Range Selection in_vivo_prep->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study efficacy_study Efficacy Study (PK/PD Analysis) mtd_study->efficacy_study end End: Refined Dosage for Minimized Toxicity efficacy_study->end

Caption: Workflow for refining this compound dosage from in vitro to in vivo studies.

References

mitigating BMS-1166 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-1166. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on mitigating common issues such as precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and novel small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, with an IC50 of 1.4 nM.[1][2][3] Its primary mechanism involves inducing the dimerization of PD-L1, which blocks its interaction with the PD-1 receptor.[4][] This action alleviates the inhibitory effect of the PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, thereby enhancing the immune response against cancer cells.[1][6] Additionally, this compound has been shown to interfere with the post-translational modification of PD-L1 by inhibiting its glycosylation and blocking its export from the endoplasmic reticulum to the Golgi apparatus, leading to an accumulation of under-glycosylated PD-L1 in the ER.[][7][8][9]

Q2: My this compound is precipitating after I add it to my cell culture medium. Why is this happening?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its poor water solubility.[1] this compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), but when this concentrated DMSO stock is diluted into a large volume of aqueous medium, the this compound can fall out of solution, leading to the formation of a precipitate.[10][11] This is a frequent challenge with many organic small molecule inhibitors.[10]

Q3: How can I prevent this compound from precipitating in my experiments?

A3: To prevent precipitation, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous culture medium.[10] This gradual dilution helps to keep the compound soluble. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is crucial to include a vehicle control (DMSO alone) in your experiments.[10] Additionally, ensuring you are using fresh, moisture-free DMSO for your stock solution is important, as absorbed moisture can reduce the solubility of the compound.[1][10] In some cases, gentle warming and sonication can aid in the dissolution of the compound in the stock solution.[2]

Q4: What are the recommended solvents and storage conditions for this compound?

A4: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[1][12] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.[1] The powder form of this compound should be stored at -20°C for up to three years.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to culture media. The compound is "crashing out" of solution due to poor aqueous solubility.1. Prepare intermediate dilutions of your this compound stock in pure DMSO before the final dilution into the aqueous medium.[10]2. Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your cells (typically ≤ 0.1%).[10]3. Add the diluted this compound dropwise to the culture medium while gently swirling.
Culture media becomes cloudy over time after adding this compound. The compound is slowly precipitating at the experimental concentration and temperature.1. Lower the final concentration of this compound if experimentally feasible.2. Consider the use of solubilizing agents or different formulation strategies, such as encapsulation in micelles, which has been shown to improve the delivery and efficacy of this compound.[6][14]
Inconsistent experimental results. Precipitation may be leading to an inaccurate final concentration of the inhibitor.1. Visually inspect the culture wells for any signs of precipitation before and during the experiment.2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Cell toxicity observed even in control wells. The concentration of the solvent (DMSO) may be too high.1. Calculate the final DMSO concentration in your culture medium and ensure it is within the tolerated range for your specific cell line.2. Always include a vehicle control (media with the same final concentration of DMSO) to assess solvent toxicity.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions of this compound to minimize precipitation when adding to cell culture media.

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Target cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).[1] Ensure complete dissolution, using gentle warming or sonication if necessary.[2]

    • Aliquot the stock solution into smaller volumes and store at -80°C.[1]

  • Perform Serial Dilutions in DMSO:

    • From the high-concentration stock, perform serial dilutions in 100% DMSO to create intermediate stock solutions. For example, to achieve a final concentration of 10 µM in your culture with a 1:1000 final dilution, you would need a 10 mM intermediate stock in DMSO.

  • Prepare the Final Working Solution:

    • Add the desired volume of the appropriate intermediate DMSO stock solution to your pre-warmed cell culture medium. Add the stock solution dropwise while gently agitating the medium to ensure rapid and even dispersal.

    • Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%).

Protocol 2: Co-culture Assay to Evaluate this compound Activity

This protocol outlines a general co-culture experiment to assess the ability of this compound to restore T-cell activation.

Materials:

  • PD-L1 expressing cancer cells (e.g., MDA-MB-231)[6][14]

  • PD-1 expressing Jurkat T-cells[6][14]

  • Complete culture media for both cell lines

  • This compound working solutions

  • Assay plates (e.g., 96-well plates)

  • Reagents for measuring T-cell activation (e.g., Luciferase reporter assay kit, cytokine ELISA kit)

Procedure:

  • Cell Seeding:

    • Seed the PD-L1 expressing cancer cells in an appropriate assay plate and allow them to adhere overnight.

  • Treatment with this compound:

    • The following day, treat the cancer cells with various concentrations of this compound (and a vehicle control) for a predetermined amount of time (e.g., 1 hour).[9]

  • Co-culture:

    • Add the PD-1 expressing Jurkat T-cells to the wells containing the treated cancer cells.

  • Incubation:

    • Co-culture the cells for a suitable period (e.g., 12-24 hours) to allow for cell-cell interaction and T-cell activation.[9][15]

  • Assessment of T-cell Activation:

    • Measure T-cell activation using a suitable method. This could involve quantifying the expression of a reporter gene like luciferase under the control of an NFAT response element or measuring the secretion of cytokines like IL-2 or IFN-γ into the supernatant.[7][9]

Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO100 mg/mL (155.97 mM)[1]
Ethanol13 mg/mL[1]
WaterInsoluble[1]

Visualizations

BMS1166_Signaling_Pathway cluster_t_cell T-Cell cluster_cancer_cell Cancer Cell PD1 PD-1 Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Blocks PDL1 PD-L1 PDL1->PD1 Interaction PDL1->PD1 Inhibits Interaction BMS1166 This compound BMS1166->PDL1 Binds & Induces Dimerization

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare High-Conc. This compound Stock in DMSO SerialDil Serial Dilute in 100% DMSO Stock->SerialDil WorkingSol Prepare Final Working Solution in Culture Media SerialDil->WorkingSol Treat Treat with This compound WorkingSol->Treat Seed Seed PD-L1+ Cancer Cells Seed->Treat CoCulture Add PD-1+ T-Cells Treat->CoCulture Incubate Incubate CoCulture->Incubate Analyze Measure T-Cell Activation Incubate->Analyze

Caption: Experimental workflow for testing this compound.

References

Validation & Comparative

Unveiling the On-Target Efficacy of BMS-1166: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the on-target activity of BMS-1166, a potent small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1), with other relevant small-molecule inhibitors. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions and workflows, this document aims to be a valuable resource for researchers in the field of cancer immunotherapy.

Quantitative Comparison of On-Target Activity

The following table summarizes the key performance indicators of this compound and its alternatives in various assays designed to measure their ability to disrupt the PD-1/PD-L1 interaction and modulate immune cell activity.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Mechanism of ActionReference
This compound PD-L1HTRF Binding Assay1.4-Induces PD-L1 dimerization, blocks PD-1 interaction; Inhibits PD-L1 glycosylation and ER export.[1][1]
NFAT Reporter Assay-~250Restores T-cell activation.[2]
BMS-1001 PD-L1HTRF Binding Assay2.25-Induces PD-L1 dimerization, blocks PD-1 interaction.[3][4][5][6][3][4][5][6]
NFAT Reporter Assay-253Restores T-cell activation.[2][2]
ARB-272572 PD-L1HTRF Binding Assay0.4-Induces PD-L1 dimerization and subsequent internalization.[7][7]
NFAT Reporter Assay->40-fold less potent than HTRFInduces loss of cell surface PD-L1.[7][7]

Key Experimental Methodologies

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a common method to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical, cell-free system.

Principle: The assay measures the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (d2) conjugated to another anti-tag antibody. When recombinant tagged PD-1 and PD-L1 proteins interact, the donor and acceptor are brought into proximity, generating a FRET signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Dilute recombinant human PD-1-His and PD-L1-Biotin proteins in assay buffer.

    • Prepare anti-His-Europium cryptate and anti-Biotin-d2 detection antibodies in the appropriate detection buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a low-volume 384-well plate.

    • Add the PD-1-His and PD-L1-Biotin proteins to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

    • Add the detection antibodies to the wells.

    • Incubate the plate at room temperature for another defined period (e.g., 2-4 hours) in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NFAT Reporter Gene Assay

This cell-based assay evaluates the ability of a compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.

Principle: Jurkat T-cells are engineered to express PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When these cells are co-cultured with antigen-presenting cells (APCs) expressing PD-L1 and a T-cell receptor (TCR) agonist, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An inhibitor that blocks this interaction will restore TCR signaling and increase luciferase activity.

Protocol:

  • Cell Culture:

    • Culture Jurkat-PD-1/NFAT-Luc cells and APC-PD-L1/TCR agonist cells under standard conditions.

  • Co-culture and Treatment:

    • Seed the APCs in a 96-well plate.

    • Add the Jurkat reporter cells to the wells.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the co-culture for a specific duration (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: The binding of a small molecule to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then subjected to a heat shock. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the soluble fraction of the target protein in the presence of the compound indicates direct binding.

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein (PD-L1) in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PD_L1_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR_Agonist TCR Agonist TCR TCR TCR_Agonist->TCR Activation Signal SHP2 SHP2 PD1->SHP2 Recruits NFAT_inactive NFAT (inactive) TCR->NFAT_inactive Signal Transduction SHP2->TCR Dephosphorylates (Inhibits Activation) NFAT_active NFAT (active) NFAT_inactive->NFAT_active Activation Immune_Response T-Cell Activation NFAT_active->Immune_Response Promotes BMS1166 This compound BMS1166->PDL1 Blocks Interaction

Caption: PD-L1 signaling pathway and the inhibitory action of this compound.

HTRF_Workflow cluster_workflow HTRF Assay Workflow start Start add_reagents Add PD-1, PD-L1, and this compound start->add_reagents incubate1 Incubate (60 min) add_reagents->incubate1 add_detection Add Detection Antibodies incubate1->add_detection incubate2 Incubate (2-4 hr) add_detection->incubate2 read_plate Read Plate (665nm & 620nm) incubate2->read_plate analyze Calculate Ratio & Determine IC50 read_plate->analyze end End analyze->end

Caption: A streamlined workflow for the HTRF binding assay.

Molecule_Comparison cluster_BMS This compound / BMS-1001 cluster_ARB ARB-272572 PDL1_Dimer PD-L1 Dimer BMS_Action Induces Dimerization & Blocks PD-1 Binding PDL1_Dimer->BMS_Action ARB_Action Induces Dimerization & Internalization PDL1_Dimer->ARB_Action

Caption: Comparative mechanisms of action for PD-L1 small-molecule inhibitors.

References

A Head-to-Head Battle for PD-L1 Blockade: Small Molecule Inhibitor BMS-1166 vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of treatment. While monoclonal antibodies (mAbs) have dominated this space, a new class of small molecule inhibitors, exemplified by BMS-1166, presents a compelling alternative. This guide provides a detailed, data-driven comparison of this compound and anti-PD-L1 monoclonal antibodies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.

This comparative analysis delves into the distinct mechanisms of action, binding affinities, and in vitro and in vivo efficacy of these two therapeutic modalities. Through a meticulous review of available experimental data, we aim to provide an objective assessment of their respective strengths and limitations.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and anti-PD-L1 monoclonal antibodies lies in their size, chemical nature, and, consequently, their mechanism of action.

Monoclonal antibodies , such as avelumab, durvalumab, and atezolizumab, are large glycoprotein molecules that bind to the extracellular domain of PD-L1. This binding sterically hinders the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby releasing the "brakes" on the immune system and allowing T-cells to recognize and attack cancer cells.[1][2] Some antibodies, like avelumab, possess a native IgG1 Fc region, enabling them to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism that directly targets tumor cells for destruction by immune cells like Natural Killer (NK) cells.[3]

This compound , in contrast, is a small molecule inhibitor that offers a multi-pronged attack on PD-L1. It directly binds to PD-L1 and induces its dimerization, which in turn blocks the interaction with PD-1.[4] Beyond this direct blockade, this compound exhibits a unique intracellular mechanism. It has been shown to specifically inhibit the glycosylation of human PD-L1 and prevent its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[5][6][7] This leads to the accumulation of an under-glycosylated, non-functional form of PD-L1 within the cell, effectively reducing its surface expression and further diminishing its immunosuppressive capacity.[5][6]

cluster_mAb Monoclonal Antibody Action cluster_BMS This compound Action mAb Anti-PD-L1 mAb PD-L1_mAb PD-L1 mAb->PD-L1_mAb Binds to extracellular domain PD-1_mAb PD-1 PD-L1_mAb->PD-1_mAb Interaction Blocked T-Cell_mAb T-Cell Tumor_Cell_mAb Tumor Cell T-Cell_mAb->Tumor_Cell_mAb Immune Attack (Restored) This compound This compound PD-L1_BMS PD-L1 This compound->PD-L1_BMS Induces Dimerization & Blocks PD-1 Interaction ER Endoplasmic Reticulum This compound->ER Inhibits Glycosylation & ER Export of PD-L1 PD-1_BMS PD-1 PD-L1_BMS->PD-1_BMS Interaction Blocked T-Cell_BMS T-Cell Tumor_Cell_BMS Tumor Cell T-Cell_BMS->Tumor_Cell_BMS Immune Attack (Restored) Golgi Golgi ER->Golgi Transport Blocked

Figure 1. Mechanisms of PD-L1 blockade.

Quantitative Comparison of Performance

To provide a clear and concise comparison, the following tables summarize the available quantitative data for this compound and representative anti-PD-L1 monoclonal antibodies.

Table 1: In Vitro Binding Affinity and Potency
Compound/AntibodyAssay TypeTargetMetricValueReference(s)
This compound HTRF Binding AssayHuman PD-L1IC501.4 nM[8][9]
Avelumab SPRHuman PD-L1KD0.0467 nM[10]
SPRHuman PD-L1KD0.4 nM[11]
Durvalumab SPRHuman PD-L1KD0.667 nM[10]
Atezolizumab SPRHuman PD-L1KD1.75 nM[10]

Note: KD (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and potency, respectively. Lower values indicate higher affinity/potency.

Table 2: In Vitro T-Cell Activation
Compound/AntibodyAssayEffectKey FindingsReference(s)
This compound NFAT Luciferase Reporter Assay (Jurkat/PD-1 cells co-cultured with PC9/PD-L1 cells)Restoration of T-cell activationCompletely restored suppressed luciferase activation induced by PD-L1/PD-1 interaction.[5]
Cytokine mRNA expression (co-culture)Increased cytokine expressionRestored expression of IL-2, TNF-α, IFN-γ, MIP-1β, and Granzyme B.[5]
Avelumab In Vitro Stimulation (IVS) Assay (Human PBMCs)Enhanced antigen-specific T-cell responseIncreased frequency of activated antigen-specific CD8+ T-cells and a shift from Th2 to Th1 cytokine production.[12]
Anti-PD-L1 mAb (general) In vitro co-cultureEnhanced T-cell effector functionsAugmented cytokine production (IL-2, IFN-γ) upon restimulation.[13]
Table 3: In Vivo Antitumor Efficacy (Mouse Models)
Compound/AntibodyMouse ModelTumor TypeDosageTumor Growth Inhibition (TGI)Reference(s)
This compound N/AN/AN/ANot available (specific for human PD-L1)[6]
Avelumab C57BL/6MC38 colon adenocarcinoma400µg per i.p. injectionSignificantly delayed tumor growth (~73% reduction in mean tumor volume vs. control on day 21).[10]
Atezolizumab C57BL/6JMC38 mouse colorectal cancer10 mg/kg, q3d x 668%[4][8]

Note: The species specificity of this compound for human PD-L1 prevents its in vivo evaluation in standard syngeneic mouse models.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for this compound)

This assay is used to determine the potency of inhibitors in blocking the PD-1/PD-L1 interaction in a biochemical, cell-free system.

Start Start Dispense Dispense this compound or control into assay plate Start->Dispense Add_Proteins Add tagged recombinant human PD-1 and PD-L1 proteins Dispense->Add_Proteins Add_Reagents Add HTRF detection reagents (e.g., anti-tag antibodies labeled with fluorophores) Add_Proteins->Add_Reagents Incubate Incubate to allow binding Add_Reagents->Incubate Read Read HTRF signal Incubate->Read Analyze Analyze data to determine IC50 Read->Analyze End End Analyze->End

Figure 2. HTRF binding assay workflow.

A typical HTRF assay for PD-1/PD-L1 interaction involves tagged recombinant human PD-1 and PD-L1 proteins.[14] When these proteins interact, HTRF detection reagents, which are antibodies against the tags labeled with a donor and an acceptor fluorophore, are brought into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal.[14] An inhibitor like this compound disrupts the PD-1/PD-L1 interaction, leading to a decrease in the HTRF signal.[14] The concentration-dependent inhibition is used to calculate the IC50 value.

Surface Plasmon Resonance (SPR) (for Monoclonal Antibodies)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Start Start Immobilize Immobilize human PD-1 protein on a sensor chip Start->Immobilize Inject_mAb Inject anti-PD-L1 mAb at various concentrations Immobilize->Inject_mAb Measure_Association Measure association (binding) phase Inject_mAb->Measure_Association Inject_Buffer Inject buffer to measure dissociation phase Measure_Association->Inject_Buffer Regenerate Regenerate the sensor surface Inject_Buffer->Regenerate Analyze Analyze sensorgrams to determine ka, kd, and KD Regenerate->Analyze End End Analyze->End

Figure 3. SPR experimental workflow.

In a typical SPR experiment to determine the binding affinity of an anti-PD-L1 mAb, human PD-1 protein is immobilized on a sensor chip.[15] The anti-PD-L1 mAb is then flowed over the chip at various concentrations. The binding of the mAb to PD-L1 is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. By analyzing the association and dissociation phases of the binding curves (sensorgrams), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) can be calculated.[15]

In Vivo Tumor Models (for Monoclonal Antibodies)

Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of immunotherapies.

Start Start Implant Implant tumor cells (e.g., MC38) subcutaneously into mice (e.g., C57BL/6) Start->Implant Tumor_Growth Allow tumors to reach a palpable size Implant->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer Administer anti-PD-L1 mAb or isotype control antibody (e.g., intraperitoneally) Randomize->Administer Monitor Monitor tumor growth by measuring tumor volume Administer->Monitor Analyze Analyze data to determine tumor growth inhibition Monitor->Analyze End End Analyze->End

Figure 4. In vivo tumor model workflow.

In these models, immunocompetent mice are implanted with cancer cells that are syngeneic (genetically identical) to the mouse strain. Once tumors are established, the mice are treated with the therapeutic antibody or a control. Tumor growth is monitored over time, typically by measuring tumor volume. The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Concluding Remarks

The comparison between this compound and anti-PD-L1 monoclonal antibodies highlights a fascinating divergence in therapeutic strategies for targeting the same immunosuppressive pathway. Monoclonal antibodies, with their high specificity and established clinical efficacy, represent the current standard of care. Their larger size, however, can limit tumor penetration, and their proteinaceous nature can lead to immunogenicity.

This compound, as a small molecule inhibitor, offers potential advantages in terms of oral bioavailability, better tissue and tumor penetration, and a potentially lower manufacturing cost.[7] Its unique dual mechanism of action—both direct blockade of the PD-1/PD-L1 interaction and intracellular inhibition of PD-L1 maturation and trafficking—suggests a potentially more comprehensive and durable blockade of the pathway.

The key limitation for this compound is its species specificity for human PD-L1, which has hampered its preclinical in vivo evaluation in conventional mouse models.[6] This underscores the importance of developing humanized mouse models or alternative in vivo systems to fully assess the therapeutic potential of such small molecules.

Ultimately, the choice between a small molecule inhibitor and a monoclonal antibody for PD-L1 blockade will depend on a multitude of factors, including the specific tumor type, the tumor microenvironment, and the potential for combination therapies. The continued development and rigorous comparison of both modalities will undoubtedly enrich the arsenal of weapons against cancer.

References

Comparative Analysis of BMS-1166 Activity in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the small molecule PD-L1 inhibitor, BMS-1166, with other relevant therapeutic alternatives. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance of this compound across various cancer models, supported by detailed experimental data and protocols.

Executive Summary

This compound is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. This molecule demonstrates a unique dual mechanism of action: not only does it directly block the PD-1/PD-L1 binding, but it also induces the dimerization of PD-L1 and uniquely inhibits its glycosylation, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[1][] This multifaceted approach distinguishes it from many other PD-L1 inhibitors. This guide summarizes its in vitro efficacy in comparison to other small molecules and monoclonal antibodies and outlines its activity in various cancer cell line models.

In Vitro Performance Comparison

The following tables summarize the in vitro activity of this compound and comparable agents in key assays designed to measure the inhibition of the PD-1/PD-L1 interaction and the subsequent restoration of T-cell function.

Table 1: Inhibition of PD-1/PD-L1 Interaction (HTRF Assay)

CompoundIC50 (nM)Reference CompoundIC50 (nM)Source
This compound 1.4 --[1]
This compound 7.7 ± 0.01 Peptide-5745.4 ± 0.001[3]
BMS-10010.9Incyte-00111[4]
Incyte-0115.293--[4]
CA-170No significant activity--[3]

Table 2: Restoration of T-Cell Activation (Cell-Based Assays)

CompoundAssay TypeEC50 (nM)Cancer Model ContextSource
This compound Jurkat/NFAT-Luciferase83.4 CHO cells expressing PD-L1[3]
Nivolumab (anti-PD-1 mAb)Jurkat/NFAT-Luciferase1.4CHO cells expressing PD-L1[3]
BMS-1001Jurkat/NFAT-LuciferaseNot specified, less potent than antibodiesCHO cells expressing PD-L1[5]

Table 3: Cytotoxicity in Cancer Cell Lines

CompoundCell LineEC50 (µM)Source
This compound PD-1 Effector Cells40.5 [5]
This compound MDA-MB-231 (Breast Cancer)28.77
BMS-1001PD-1 Effector Cells33.4[5]
BMS-37PD-1 Effector Cells3 - 6[5]
BMS-242PD-1 Effector Cells3 - 6[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Activation T-Cell Activation (e.g., IL-2, IFN-γ production) PD1->Activation Inhibition TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport Glycosylated_PDL1 Glycosylated PD-L1 Golgi->Glycosylated_PDL1 Maturation BMS1166 This compound BMS1166->PDL1 Direct Blockade & Dimerization BMS1166->ER Inhibits Glycosylation & ER-Golgi Transport

PD-L1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HTRF HTRF Assay (PD-1/PD-L1 Binding) TCell_Activation T-Cell Activation Assay (e.g., Jurkat/NFAT-Luc) invitro_results In Vitro Efficacy & Potency Data HTRF->invitro_results Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) TCell_Activation->invitro_results Cytotoxicity->invitro_results Syngeneic_Model Syngeneic Mouse Model (e.g., MC38, 4T1) Tumor_Growth Tumor Growth Inhibition (TGI) Measurement Syngeneic_Model->Tumor_Growth TIL_Analysis Tumor Infiltrating Lymphocyte (TIL) Analysis Tumor_Growth->TIL_Analysis invivo_results In Vivo Efficacy & Immune Response Data Tumor_Growth->invivo_results TIL_Analysis->invivo_results start Compound Synthesis (this compound & Comparators) start->HTRF start->TCell_Activation start->Cytotoxicity invitro_results->Syngeneic_Model comparison Comparative Analysis invitro_results->comparison invivo_results->comparison

Experimental workflow for evaluating PD-L1 inhibitors.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction by a test compound.

  • Principle: Recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., donor and acceptor for FRET), are incubated together. Binding of the proteins brings the fluorophores into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • Serially dilute the test compounds (e.g., this compound) in an appropriate assay buffer.

    • In a low-volume 384-well plate, add the diluted compounds.

    • Add a pre-mixed solution of tagged human PD-1 and PD-L1 proteins to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

    • Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

Jurkat T-Cell Activation Assay (NFAT-Luciferase Reporter)

This cell-based assay assesses the ability of a compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.

  • Principle: Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element are co-cultured with antigen-presenting cells (APCs) that express PD-L1 and a T-cell receptor (TCR) activator. The PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An inhibitor of this interaction will restore TCR signaling and increase luciferase activity.

  • General Protocol:

    • Seed the PD-L1-expressing APCs (e.g., CHO-K1 cells) in a 96-well plate and allow them to adhere.

    • The following day, treat the APCs with serially diluted concentrations of the test compound (e.g., this compound) for a specified pre-incubation period.

    • Add the PD-1/NFAT-Luciferase Jurkat T-cells to the wells containing the APCs and test compounds.

    • Co-culture the cells for a designated time (e.g., 6-24 hours) at 37°C.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Plot the dose-response curve to determine the EC50 value.

In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of immunomodulatory agents in the context of a competent immune system.

  • Principle: Mouse cancer cells (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma) are implanted into immunocompetent mice of the same genetic background (syngeneic). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • General Protocol:

    • Implant a known number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry to assess the infiltration of immune cells (e.g., CD8+ T-cells).

Conclusion

This compound demonstrates potent in vitro activity in blocking the PD-1/PD-L1 interaction and restoring T-cell function, with a unique dual mechanism of action that differentiates it from other small molecule inhibitors. Its performance in cellular assays, while less potent than monoclonal antibodies, is significant for a small molecule. Further in vivo comparative studies are warranted to fully elucidate its therapeutic potential relative to other emerging small molecule PD-L1 inhibitors. The experimental protocols provided herein offer a framework for the continued investigation and cross-validation of such compounds in various cancer models.

References

A Comparative Analysis of BMS-1166 and Its Analogs as PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy and mechanisms of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.

In the landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction has emerged as a cornerstone of treatment. While monoclonal antibodies have dominated this space, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. Bristol-Myers Squibb's BMS-1166 was a pioneering potent, small-molecule inhibitor of the PD-1/PD-L1 interaction. This guide provides a comparative analysis of this compound and its key analogs, presenting their biological activities, mechanisms of action, and the experimental frameworks used for their evaluation.

Comparative Biological Activity

The following table summarizes the in vitro potency of this compound and several of its analogs in inhibiting the PD-1/PD-L1 interaction, primarily measured by Homogeneous Time-Resolved Fluorescence (HTRF) assays.

CompoundStructureHTRF IC50 (nM)Key Features & Mechanism of Action
This compound [Structure of this compound]1.4[1][2]Potent inhibitor that induces dimerization of PD-L1 and blocks its interaction with PD-1.[1] It also inhibits PD-L1 glycosylation, leading to its retention in the endoplasmic reticulum.[1]
BMS-1001 [Structure of BMS-1001]0.9A closely related analog with high potency. Like this compound, it induces PD-L1 dimerization.
BMS-202 [Structure of BMS-202]18An earlier analog with lower potency compared to this compound. It also binds to PD-L1 and blocks the interaction with PD-1.
Thiophene Analog (4a) [Structure of Thiophene Analog 4a]4.97[3]A novel analog with a thiophene core designed to mimic the biphenyl moiety of BMS compounds. Induces PD-L1 dimerization.[3]
Fluorinated this compound Analog (9a) [Structure of Fluorinated this compound Analog 9a]2.01[3]A fluorine-substituted derivative of this compound with comparable inhibitory activity.[3]

Mechanism of Action: Beyond Simple Blockade

The primary mechanism by which this compound and its analogs inhibit the PD-1/PD-L1 pathway is by binding to PD-L1 and inducing its dimerization.[1] This induced dimerization sterically hinders the interaction with PD-1.

Furthermore, a unique mechanism of action for this compound has been identified: the inhibition of PD-L1 glycosylation.[1] N-linked glycosylation is crucial for the proper folding, stability, and trafficking of PD-L1 to the cell surface. By interfering with this process, this compound causes the accumulation of immature, under-glycosylated PD-L1 in the endoplasmic reticulum, preventing its transport to the cell surface where it would engage with PD-1 on immune cells.[1] This dual mechanism of action contributes to its high potency.

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

PD1_PDL1_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition by this compound cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibitory) MHC_TCR MHC-TCR Interaction TCR TCR MHC_TCR->TCR Signal 1 Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation Inhibition->Activation BMS1166 This compound BMS1166->PDL1 Induces Dimerization & Inhibits Glycosylation

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with 6xHis)

  • Recombinant human PD-L1 protein (e.g., tagged with Fc)

  • Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (this compound and analogs)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add a small volume (e.g., 2 µL) of each compound dilution.

  • Add a solution containing the tagged PD-1 and PD-L1 proteins to each well.

  • Add the HTRF detection reagents (anti-tag antibodies labeled with FRET pairs).

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding and signal development.

  • Read the plate on an HTRF plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the compound concentration to determine the IC50 value.

HTRF_Workflow HTRF Assay Workflow A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add tagged PD-1 and PD-L1 proteins B->C D Add HTRF detection reagents (FRET pair antibodies) C->D E Incubate at room temperature D->E F Read plate on HTRF reader E->F G Calculate HTRF ratio and determine IC50 F->G

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay measures the ability of inhibitors to restore T-cell activation in a co-culture system.

Materials:

  • PD-1 effector cells: A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

  • PD-L1 expressing cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Cell culture medium and supplements.

  • Test compounds.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight.

  • The next day, treat the cells with serial dilutions of the test compounds.

  • Add the PD-1 effector cells to the wells.

  • Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation. Plot the luminescence signal against compound concentration to determine the EC50 value.

Cell_Assay_Workflow Cell-Based Assay Workflow A Seed PD-L1 expressing cells in a 96-well plate B Treat with serial dilutions of test compounds A->B C Add PD-1 effector cells (with reporter gene) B->C D Co-culture the cells C->D E Add luciferase assay reagent D->E F Measure luminescence E->F G Determine EC50 from dose-response curve F->G

Caption: Workflow for the cell-based PD-1/PD-L1 blockade assay.

Conclusion

This compound and its analogs represent a significant advancement in the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. Their unique mechanism of inducing PD-L1 dimerization and, in the case of this compound, inhibiting glycosylation, sets them apart from antibody-based therapies. The comparative data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of immuno-oncology and drug discovery, facilitating further development and optimization of this promising class of therapeutic agents.

References

Independent Verification of BMS-1166 Potency: A Comparative Guide to Small-Molecule PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the small-molecule PD-1/PD-L1 inhibitor, BMS-1166, supported by independent experimental data. This guide includes a comparative analysis with other relevant small-molecule inhibitors, a detailed experimental protocol for IC50 determination, and visualizations of the associated biological pathway and experimental workflow.

Comparative Analysis of Small-Molecule PD-L1 Inhibitors

The potency of this compound in blocking the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction has been a subject of significant interest in cancer immunotherapy research. Originally developed by Bristol-Myers Squibb, the reported IC50 value for this compound is 1.4 nM as determined by a homogeneous time-resolved fluorescence (HTRF) binding assay.[1][2][3] Independent verification of this critical parameter is essential for the broader research community to reliably build upon these findings.

A recent independent study has confirmed the potent activity of this compound, reporting an IC50 value of 3.78 nM using a comparable HTRF assay.[4] This value is in the same low nanomolar range as the originally disclosed figure, providing strong independent validation of this compound's efficacy in disrupting the PD-1/PD-L1 axis. Another study has also reported an IC50 of 7 nM for this compound in a TR-FRET assay.[5]

The following table summarizes the IC50 values for this compound and a selection of other small-molecule PD-1/PD-L1 inhibitors, providing a quantitative comparison of their potencies. It is important to note that direct comparisons should be made with caution, as variations in experimental conditions can influence IC50 values.

InhibitorReported IC50 (nM)Assay TypeReference
This compound (Developer) 1.4 HTRF [1][2][3]
This compound (Independent) 3.78 HTRF [4]
This compound (Independent) 7 TR-FRET [5]
BMS-10010.9HTRF[6]
INCB0865502.59 - 3.1HTRF[7]
Evixapodlin0.21 - 1.74HTRF[7]
MAX-101816.88 - 18HTRF[7]
LH130625HTRF[5]
LH13073HTRF[5]
ARB-2725720.4HTRF[5]
BMS-8146HTRF[8]
BMS-20218HTRF[8]

PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance. Small-molecule inhibitors like this compound block this interaction, thereby restoring the anti-tumor immune response.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibition MHC MHC TCR TCR MHC->TCR Antigen Presentation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal SHP2 SHP-2 PD1->SHP2 Recruitment SHP2->TCR Dephosphorylation (T-Cell Inhibition) BMS1166 This compound BMS1166->PDL1 Binding

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

The IC50 values presented in this guide were predominantly determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust, no-wash assay format is widely used in drug discovery for its high sensitivity and suitability for high-throughput screening.

Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (typically Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2 or XL665) conjugated to the other (e.g., PD-L1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor, such as this compound, disrupts this interaction, leading to a decrease in the FRET signal, which is proportional to the inhibitor's concentration.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with Fc)

  • Recombinant human PD-L1 protein (e.g., tagged with His)

  • Anti-tag antibody labeled with Europium cryptate (donor)

  • Anti-tag antibody labeled with d2 or XL665 (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low-volume white plates

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 80 nL) of the diluted compounds and DMSO (for control wells) into the wells of a 384-well plate.

  • Reagent Preparation: Prepare solutions of recombinant PD-1 and PD-L1 proteins in assay buffer at the desired final concentrations (e.g., 3 nM PD-1 and 10 nM PD-L1).

  • Protein Addition: Add the PD-1 protein solution to all wells and incubate for a short period (e.g., 30 minutes) at room temperature, protected from light.

  • Detection Reagent Addition: Prepare a mixture of the donor and acceptor-labeled antibodies in assay buffer. Add this mixture to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep dispense Dispense Compound/DMSO into 384-well Plate compound_prep->dispense add_pd1 Add PD-1 Solution to Plate protein_prep Prepare PD-1 and PD-L1 Protein Solutions protein_prep->add_pd1 incubate1 Incubate at RT add_pd1->incubate1 add_detection Add Detection Mix to Plate incubate1->add_detection detection_prep Prepare HTRF Detection Reagent Mix detection_prep->add_detection incubate2 Incubate at RT add_detection->incubate2 read_plate Read Plate on HTRF Reader incubate2->read_plate data_analysis Calculate HTRF Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

References

Assessing the Translational Potential of BMS-1166: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule PD-L1 inhibitor, BMS-1166, with existing monoclonal antibody therapies targeting the PD-1/PD-L1 pathway. This document synthesizes available preclinical data to assess the translational potential of this novel therapeutic agent.

Executive Summary

This compound is a potent, small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Unlike current antibody-based therapies, this compound offers the potential for oral administration and may present a different safety profile. This guide provides a comparative analysis of its mechanism of action, in vitro efficacy, and available toxicity information against established therapies like nivolumab and pembrolizumab. A key takeaway is the current lack of publicly available in vivo efficacy and comprehensive toxicology data for this compound, which is crucial for a complete assessment of its translational potential.

Mechanism of Action: A Novel Approach to PD-L1 Inhibition

Existing therapies for the PD-1/PD-L1 axis are predominantly monoclonal antibodies that bind to either PD-1 (e.g., nivolumab, pembrolizumab) or PD-L1, blocking their interaction and restoring T-cell-mediated anti-tumor immunity.

This compound, however, employs a distinct mechanism. It is a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 of 1.4 nM[1]. Instead of simple blockade, this compound induces the dimerization of PD-L1, which is thought to prevent its interaction with PD-1[2]. Furthermore, studies have shown that this compound interferes with the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and reduced surface expression on tumor cells[3][4][5][]. This dual mechanism of action represents a novel strategy for targeting the PD-L1 pathway.

PD-1_PD-L1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_therapies Therapeutic Intervention TCR TCR Activation T-Cell Activation TCR->Activation MHC MHC TCR->MHC Antigen Presentation PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Binding Exhaustion T-Cell Exhaustion PD-L1->Exhaustion Inhibitory Signal Nivolumab Nivolumab/ Pembrolizumab Nivolumab->PD-1 Blocks Interaction This compound This compound This compound->PD-L1 Induces Dimerization & Inhibits Glycosylation

Diagram 1: PD-1/PD-L1 Signaling and Therapeutic Intervention.

Comparative Efficacy

A direct head-to-head in vivo comparison of this compound with existing antibody therapies is not currently available in the public domain. This is a critical data gap for assessing its translational potential. The specificity of this compound for human PD-L1 necessitates the use of humanized mouse models for in vivo evaluation, and such data has not been widely published[4][7].

In Vitro Efficacy

This compound has demonstrated potent in vitro activity in blocking the PD-1/PD-L1 interaction and restoring T-cell function.

ParameterThis compoundNivolumabPembrolizumab
Target PD-L1PD-1PD-1
IC50 (PD-1/PD-L1 Binding) 1.4 nM[1]Not directly comparableNot directly comparable
T-Cell Activation (in vitro) Restores T-cell activation suppressed by PD-L1[3][8]Potently enhances T-cell responses and cytokine production[9]Enhances IL-2 and IFNγ production in T-cell cultures[10]
In Vivo Efficacy (Animal Models)

While specific in vivo data for this compound is lacking, studies on other small molecule PD-L1 inhibitors and the established antibody therapies provide a context for potential performance.

TherapyAnimal ModelTumor ModelTumor Growth Inhibition (TGI)Citation
Nivolumab Transgenic C57BL/6 (human PD-1/PD-L1)MC38 Colon Cancer84%[3][9][11]
Pembrolizumab Transgenic C57BL/6 (human PD-1/PD-L1)MC38 Colon Cancer94%[3][9][11]
Small Molecule PD-L1 Inhibitor (not this compound) Humanized PD-L1/PD-1 MouseMC38 Colon CancerComparable to anti-PD-L1 antibody[12]

The lack of in vivo data for this compound makes a direct comparison of its anti-tumor efficacy challenging. However, the promising in vitro potency suggests that if adequate pharmacokinetic and safety profiles are achieved in vivo, it could demonstrate significant anti-tumor activity.

Toxicology and Safety Profile

Preclinical toxicology studies in non-human primates for nivolumab and pembrolizumab have shown these antibodies to be generally well-tolerated, with observed adverse events consistent with their mechanism of action (i.e., immune-related)[9][10][11][12][13][14][15].

For this compound, comprehensive in vivo toxicology data is not publicly available. In vitro studies have indicated low toxicity towards tested cell lines[1][16]. Small molecules, in general, may offer a different safety profile compared to monoclonal antibodies, potentially with a shorter half-life allowing for more rapid management of adverse events[]. However, without dedicated preclinical toxicology studies, the safety profile of this compound in a whole organism remains to be determined.

TherapyKey Preclinical Toxicology FindingsCitation
Nivolumab Well-tolerated in cynomolgus monkeys at high doses. Observed mild inflammatory infiltrates consistent with its pharmacology.[9][11]
Pembrolizumab Well-tolerated in 1- and 6-month repeat-dose studies in cynomolgus monkeys. No findings of toxicologic significance.[10][15]
This compound Low in vitro cytotoxicity. In vivo toxicology data not publicly available.[1][16]

Experimental Protocols

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to inhibit the binding of PD-1 to PD-L1.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with donor and acceptor fluorophores. When the proteins interact, the fluorophores are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

  • Reagents:

    • Recombinant human PD-1 (e.g., with a His-tag)

    • Recombinant human PD-L1 (e.g., with an Fc-tag)

    • Anti-His antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

    • Anti-Fc antibody conjugated to an acceptor fluorophore (e.g., d2)

    • Assay buffer

    • Test compound (e.g., this compound)

  • Procedure:

    • Add test compound at various concentrations to a 384-well plate.

    • Add a pre-mixed solution of tagged PD-1 and PD-L1 proteins.

    • Incubate to allow for binding.

    • Add a pre-mixed solution of the donor and acceptor antibodies.

    • Incubate to allow for antibody binding to the tags.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the ratio of the two emission signals and determine the IC50 of the test compound.

HTRF_Assay_Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Proteins Add Tagged PD-1 & PD-L1 Add_Compound->Add_Proteins Incubate_1 Incubate Add_Proteins->Incubate_1 Add_Antibodies Add Donor & Acceptor Antibodies Incubate_1->Add_Antibodies Incubate_2 Incubate Add_Antibodies->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Diagram 2: HTRF PD-1/PD-L1 Binding Assay Workflow.
Jurkat-NFAT Reporter T-Cell Activation Assay

This cell-based assay measures the ability of a compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.

Principle: Jurkat T-cells are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) agonist, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An inhibitor of this interaction will restore TCR signaling and increase luciferase activity.

General Protocol:

  • Cell Lines:

    • Jurkat-PD-1/NFAT-Luciferase reporter cells

    • Target cells expressing PD-L1 and a TCR agonist (e.g., engineered CHO cells or cancer cell lines)

  • Procedure:

    • Plate the target cells in a 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Add the Jurkat reporter cells to the wells.

    • Co-culture the cells for a defined period (e.g., 6-24 hours).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the EC50 of the test compound for restoring T-cell activation.

T_Cell_Activation_Assay cluster_workflow Assay Workflow cluster_principle Biological Principle Plate_Target_Cells Plate PD-L1+ Target Cells Add_Compound Add this compound Plate_Target_Cells->Add_Compound Add_Jurkat_Cells Add Jurkat-PD-1/NFAT-Luc Cells Add_Compound->Add_Jurkat_Cells PD1_Inhibition PD-1/PD-L1 Inhibition Add_Compound->PD1_Inhibition Blocks Co-culture Co-culture Add_Jurkat_Cells->Co-culture Lyse_and_Read Lyse Cells & Measure Luminescence Co-culture->Lyse_and_Read TCR_Activation TCR Activation Co-culture->TCR_Activation Co-culture->PD1_Inhibition Luciferase_Expression Luciferase Expression TCR_Activation->Luciferase_Expression Leads to PD1_Inhibition->Luciferase_Expression Suppresses

Diagram 3: Jurkat-NFAT Reporter T-Cell Activation Assay.

Conclusion and Future Directions

This compound represents a promising new class of orally available small molecule PD-L1 inhibitors with a novel mechanism of action. Its high in vitro potency in blocking the PD-1/PD-L1 interaction and restoring T-cell function is encouraging. However, the critical gap in publicly available in vivo efficacy and toxicology data significantly hinders a comprehensive assessment of its translational potential compared to established monoclonal antibody therapies.

For a thorough evaluation, future research should focus on:

  • In vivo efficacy studies: Utilizing humanized mouse models to directly compare the anti-tumor activity of this compound with nivolumab and pembrolizumab.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to establish a dose-response relationship in vivo.

  • Preclinical toxicology studies: Comprehensive in vivo toxicology studies are necessary to determine the safety profile of this compound and identify any potential on-target or off-target toxicities.

The availability of this data will be paramount in determining whether the promising in vitro profile of this compound can translate into a safe and effective therapeutic for cancer patients.

References

Safety Operating Guide

Personal protective equipment for handling BMS-1166

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear protocol for the operational use and subsequent disposal of this compound.

Physicochemical and Hazard Information

This compound is a chemical compound used in research to study the inhibition of the PD-1/PD-L1 immune checkpoint pathway.[1][2] Understanding its properties and associated hazards is the first step in safe handling.

PropertyValueReference
CAS Number 1818314-88-3[3]
Molecular Formula C₃₆H₃₃ClN₂O₇[3]
Formula Weight 653.1 g/mol [3]
Appearance Powder[1]
IC₅₀ 1.4 nM (for PD-1/PD-L1 interaction)[1][2][4]

Hazard Identification: As a potent bioactive compound, this compound should be handled with care. While specific toxicology data is limited in the provided results, it is prudent to treat it as a potentially hazardous substance. All personnel should be trained on its handling before commencing any work.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as chemical waste.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a risk of aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • For long-term storage, the solid powder should be kept at -20°C.[1] Stock solutions should be stored at -80°C.[1][2]

  • Preparation of Stock Solutions:

    • All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of the powder.

    • Use a calibrated analytical balance to weigh the required amount of this compound.

    • Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing.[4] Sonication may be used to aid dissolution if precipitation occurs.[1]

  • Experimental Use:

    • When using this compound in experiments, ensure that all procedures are carried out in a designated area.

    • Avoid direct contact with the skin and eyes.

    • Use appropriate labware and equipment, and ensure it is properly cleaned and decontaminated after use.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound, stock solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Follow your institution's specific guidelines for chemical waste disposal.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after handling the compound.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G This compound Handling Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt Receive & Inspect Storage Store at -20°C (Solid) or -80°C (Solution) Receipt->Storage Weighing Weigh in Fume Hood Storage->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Equipment & Surfaces Experiment->Decontamination WasteCollection Collect Chemical Waste Experiment->WasteCollection Decontamination->WasteCollection WasteDisposal Dispose via Institutional Protocol WasteCollection->WasteDisposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.